Flt3-IN-2
Description
Properties
IUPAC Name |
5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N4/c22-17-8-18-15(11-28-20(18)29-12-17)7-14-3-6-19(27-10-14)26-9-13-1-4-16(5-2-13)21(23,24)25/h1-6,8,10-12H,7,9H2,(H,26,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXPJGJSKHZZGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=C(C=C2)CC3=CNC4=C3C=C(C=N4)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Flt3-IN-2: A Technical Guide to its Mechanism of Action in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase critical for the normal development of hematopoietic stem cells. In a significant subset of Acute Myeloid Leukemia (AML) patients, mutations in the FLT3 gene lead to constitutive activation of the kinase, driving uncontrolled proliferation and survival of leukemic blasts. These mutations, most commonly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) point mutations, are associated with a poor prognosis.[1][2][3][4] Flt3-IN-2 is a potent inhibitor of FLT3 kinase activity.[5] This technical guide delineates the mechanism of action of FLT3 inhibitors, with a focus on this compound, in the context of FLT3-mutated AML. It provides an in-depth overview of the targeted signaling pathways, quantitative data on inhibitory activity, and detailed experimental protocols for assessing inhibitor efficacy.
Introduction: The Role of FLT3 in AML
The FMS-like tyrosine kinase 3 (FLT3) receptor plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[6] In normal physiology, the binding of the FLT3 ligand (FL) to the extracellular domain of the receptor induces dimerization and subsequent autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling pathways crucial for normal hematopoiesis.[7]
In approximately 30% of AML patients, mutations in the FLT3 gene result in ligand-independent, constitutive activation of the receptor.[3][8] The most prevalent of these are internal tandem duplications (ITD) within the juxtamembrane domain, found in about 20-25% of AML cases, and point mutations in the tyrosine kinase domain (TKD), occurring in roughly 5-10% of patients.[1][2][3] This unrelenting signaling drives leukemogenesis and is correlated with increased relapse rates and reduced overall survival.[9] The constitutive activity of mutant FLT3 promotes leukemic cell survival and proliferation through the aberrant activation of several key signaling pathways, including STAT5, RAS/MAPK, and PI3K/AKT.[1][7][9][10][11][12][13]
This compound: Mechanism of Action
This compound is a small molecule inhibitor designed to target the ATP-binding pocket of the FLT3 kinase domain.[5][6] By competitively inhibiting the binding of ATP, this compound prevents the autophosphorylation and subsequent activation of the FLT3 receptor. This blockade of the initial step in the signaling cascade leads to the downstream suppression of pro-survival and proliferative pathways in FLT3-mutated AML cells.
Inhibition of Downstream Signaling Pathways
The therapeutic efficacy of this compound is derived from its ability to attenuate the key signaling pathways that are constitutively activated by mutant FLT3.
-
STAT5 Pathway: The Signal Transducer and Activator of Transcription 5 (STAT5) is a critical downstream target of FLT3-ITD.[10][13] Constitutive phosphorylation of STAT5 by mutant FLT3 leads to its dimerization, nuclear translocation, and the transcription of genes involved in cell survival and proliferation, such as BCL-xL and RAD51.[14][15] this compound, by inhibiting FLT3 kinase activity, prevents the phosphorylation of STAT5, thereby abrogating its downstream effects.[13]
-
RAS/MAPK Pathway: The Ras/Raf/MEK/ERK (MAPK) pathway is another crucial axis for leukemic cell proliferation. Activated FLT3 can stimulate this pathway, leading to enhanced cell cycle progression.[1][9] Inhibition of FLT3 by this compound leads to a reduction in the phosphorylation of key components of this pathway, such as ERK.
-
PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Mutant FLT3 activates this pathway, contributing to the anti-apoptotic phenotype of AML cells.[8][12] this compound mediated inhibition of FLT3 leads to decreased phosphorylation of AKT and downstream effectors like mTOR, thereby promoting apoptosis in leukemic cells.
The following diagram illustrates the FLT3 signaling pathway and the point of intervention for this compound.
Caption: FLT3 signaling and this compound inhibition.
Quantitative Data
The inhibitory activity of this compound and other representative FLT3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values in various assays.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| FLT3 | Kinase Inhibition | < 1000 | [5] |
Table 2: Cellular Inhibitory Activity of Representative FLT3 Inhibitors against AML Cell Lines
| Compound | Cell Line | FLT3 Mutation | Assay Type | IC50 (nM) | Reference |
| Midostaurin | MOLM-13 | ITD | Cell Viability | ~200 | [16] |
| Gilteritinib | MOLM-13 | ITD | Cell Viability | < 10 | [16] |
| Quizartinib | MOLM-13 | ITD | Cell Viability | < 10 | [16] |
| CCT137690 | MOLM-13 | ITD | Cell Viability (MTS) | 23 | [17] |
| CCT137690 | MV4-11 | ITD | Cell Viability (MTS) | 62 | [17] |
| HSW630-1 | MV4-11 | ITD | Cell Proliferation | ~150 | [11] |
| HSW630-1 | MOLM-14 | ITD | Cell Proliferation | ~150 | [11] |
| Silvestrol | MV4-11 | ITD | Cell Proliferation (MTS) | 2.7 | [18] |
| A674563 | MOLM-14 | ITD | Cell Viability | 2.5 | [19] |
| SU5416 | FLT3-ITD+ cells | ITD | Cell Proliferation | 250 | [20] |
| SU5614 | FLT3-ITD+ cells | ITD | Cell Proliferation | 100 | [20] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of FLT3 inhibitors like this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Workflow Diagram:
Caption: ADP-Glo™ biochemical kinase assay workflow.
Methodology:
-
Reaction Setup: In a 384-well plate, combine the FLT3 enzyme, a suitable substrate (e.g., Poly (4:1 Glu, Tyr) peptide), and varying concentrations of this compound (or DMSO as a vehicle control) in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[19][21]
-
Reaction Initiation: Start the kinase reaction by adding ATP to a final concentration of 10-50 µM.[19][21]
-
Incubation: Incubate the reaction plate at 37°C for 60-120 minutes.[19][21]
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[21]
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[21]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular FLT3 Phosphorylation Assay (Western Blot)
This assay directly measures the phosphorylation status of FLT3 and its downstream targets in intact cells upon treatment with an inhibitor.
Workflow Diagram:
Caption: Western blot workflow for phosphorylation analysis.
Methodology:
-
Cell Culture and Treatment: Culture FLT3-mutated AML cell lines (e.g., MOLM-13, MV4-11) to logarithmic growth phase. Treat the cells with a dose range of this compound or vehicle control for a specified time (e.g., 2-4 hours).[22][23]
-
Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene fluoride (PVDF) membrane.[23]
-
Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[22][24]
-
Detection: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.
Cell Viability Assay (MTT or CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[25]
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 48-72 hours.
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for an additional 2-4 hours at 37°C.[25]
-
Signal Measurement: For the MTT assay, add 100 µL of solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals and read the absorbance at 570 nm. For the CCK-8 assay, read the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of a drug in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[26][27]
Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Methodology:
-
Cell Treatment: Treat intact AML cells with this compound or vehicle control.[27]
-
Thermal Challenge: Aliquot the cell suspension and heat the individual aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes), followed by cooling.[28]
-
Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.[27]
-
Protein Detection: Analyze the amount of soluble FLT3 remaining in the supernatant for each temperature point using Western blotting or a quantitative immunoassay like ELISA.[29]
-
Data Analysis: Plot the fraction of soluble FLT3 as a function of temperature to generate a melting curve. A positive shift in the melting curve in the presence of this compound indicates direct binding and stabilization of the FLT3 protein.[28]
Conclusion
This compound represents a targeted therapeutic strategy for AML with FLT3 mutations. By directly inhibiting the kinase activity of the constitutively active FLT3 receptor, this compound effectively blocks the downstream signaling pathways—STAT5, RAS/MAPK, and PI3K/AKT—that are essential for the survival and proliferation of leukemic cells. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other FLT3 inhibitors, from biochemical potency to cellular target engagement and efficacy. Further investigation into the clinical application of such inhibitors holds significant promise for improving outcomes for patients with FLT3-mutated AML.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. rexhealth.com [rexhealth.com]
- 5. selleckchem.com [selleckchem.com]
- 6. What are FLT3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. ashpublications.org [ashpublications.org]
- 8. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tandem-duplicated Flt3 constitutively activates STAT5 and MAP kinase and introduces autonomous cell growth in IL-3-dependent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overexpression and constitutive activation of FLT3 induces STAT5 activation in primary acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Dual inhibition of AKT/FLT3-ITD by A674563 overcomes FLT3 ligand-induced drug resistance in FLT3-ITD positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 20. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
- 22. researchgate.net [researchgate.net]
- 23. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
The Landscape of FLT3 Inhibition: A Technical Guide to Discovery and Development
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[3] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[4] These mutations lead to constitutive activation of the kinase, driving uncontrolled cell growth and contributing to a poor prognosis.[4] Consequently, FLT3 has emerged as a key therapeutic target for AML.
The FLT3 Signaling Pathway
Under normal physiological conditions, the binding of FLT3 ligand (FL) to the extracellular domain of the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways, which are vital for normal hematopoietic cell function.
In the context of AML with FLT3 mutations, the constitutive activation of the receptor leads to ligand-independent signaling. Notably, FLT3-ITD mutations have been shown to strongly activate the STAT5 pathway, which is critical for the transformation of hematopoietic cells.[3]
References
Flt3-IN-2 (CAS 923562-23-6): A Technical Guide for Researchers
For research use only. Not for use in diagnostic procedures.
Flt3-IN-2 is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell growth. As a result, FLT3 has emerged as a significant therapeutic target in AML, and small molecule inhibitors like this compound are valuable tools for both basic research and drug development.
This technical guide provides an in-depth overview of the research applications of this compound, including its inhibitory activity, the signaling pathways it modulates, and relevant experimental methodologies.
Kinase Inhibition Profile
This compound demonstrates inhibitory activity against FLT3 and other related kinases, such as c-Kit and c-FMS. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
| Target Kinase | IC50 |
| FLT3 | < 1 µM |
Further quantitative data on the specific IC50 values for wild-type FLT3, various FLT3 mutants (e.g., ITD, D835Y), c-Kit, and c-FMS are detailed within patent literature under documents WO 2012158957 A2 and WO 2007013896 A2.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively binding to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. The FLT3 signaling cascade is complex, involving multiple pathways that regulate cell survival, proliferation, and differentiation. The constitutive activation of FLT3 in AML leads to the aberrant activation of these pathways.
Key signaling pathways downstream of FLT3 that are impacted by inhibitors like this compound include:
-
RAS/MEK/ERK Pathway: This pathway is crucial for cell proliferation and survival.
-
PI3K/Akt/mTOR Pathway: This cascade plays a central role in regulating cell growth, metabolism, and survival.
-
STAT5 Pathway: Signal transducer and activator of transcription 5 (STAT5) is a key transcription factor that promotes the expression of genes involved in cell proliferation and survival.
The inhibition of FLT3 by this compound leads to the downregulation of these pathways, ultimately inducing cell cycle arrest and apoptosis in FLT3-mutated cancer cells.
Research Applications
This compound is a valuable tool for a range of research applications aimed at understanding the role of FLT3 in normal and malignant hematopoiesis.
-
In Vitro Kinase Assays: To determine the inhibitory activity and selectivity of this compound against wild-type and mutant FLT3, as well as other kinases like c-Kit and c-FMS.
-
Cell-Based Proliferation and Apoptosis Assays: To evaluate the effect of this compound on the viability and survival of AML cell lines harboring FLT3 mutations (e.g., MV4-11, MOLM-13, MOLM-14).
-
Western Blot Analysis: To investigate the impact of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins (e.g., ERK, Akt, STAT5).
-
In Vivo Animal Models: To assess the anti-leukemic efficacy of this compound in xenograft or patient-derived xenograft (PDX) models of FLT3-mutated AML.
Experimental Protocols
Detailed experimental protocols for the use of FLT3 inhibitors can be found in the primary literature and patent documents. Below are generalized workflows for common assays.
In Vitro Kinase Assay Workflow
Cell-Based Proliferation Assay Workflow
Conclusion
This compound serves as a critical research tool for investigating the biological roles of FLT3 in health and disease, particularly in the context of acute myeloid leukemia. Its ability to potently and selectively inhibit FLT3 kinase activity allows for the detailed study of downstream signaling pathways and provides a valuable compound for preclinical evaluation of FLT3-targeted therapies. Researchers and drug development professionals can utilize this compound to further unravel the complexities of FLT3-driven malignancies and to aid in the discovery of novel therapeutic strategies.
Flt3-IN-2 and the Targeted Inhibition of FLT3-ITD Mutations: A Technical Overview
Introduction to FLT3-ITD in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[3] In approximately 25% of acute myeloid leukemia (AML) cases, a specific mutation known as an internal tandem duplication (ITD) occurs in the juxtamembrane domain of the FLT3 gene.[4] This FLT3-ITD mutation leads to ligand-independent dimerization and constitutive activation of the kinase, driving uncontrolled proliferation and survival of leukemic cells.[5] The presence of FLT3-ITD is associated with a poor prognosis, making it a critical therapeutic target.[4]
Quizartinib: A Potent and Selective FLT3-ITD Inhibitor
Quizartinib (AC220) is a second-generation, highly potent, and selective type II FLT3 inhibitor.[6] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors like Quizartinib stabilize the inactive conformation, offering a different mechanism of action and selectivity profile.[7]
Mechanism of Action
Quizartinib exerts its therapeutic effect by binding to the ATP-binding pocket of the FLT3 kinase domain, preventing the phosphorylation and activation of downstream signaling pathways. The constitutive activation of FLT3-ITD leads to the activation of several key signaling cascades, including STAT5, MAPK, and AKT pathways, which promote cell proliferation and inhibit apoptosis.[5] By inhibiting FLT3-ITD, Quizartinib effectively shuts down these pro-leukemic signals.
Figure 1: Simplified FLT3-ITD signaling pathway and the inhibitory action of Quizartinib.
Quantitative Analysis of FLT3 Inhibition
The efficacy of FLT3 inhibitors is quantified through a series of in vitro biochemical and cellular assays.
| Assay Type | Cell Line / System | Inhibitor | IC50 | Reference |
| Biochemical Kinase Assay | Purified FLT3-ITD enzyme | Quizartinib (AC220) | <5 x 10-10 M | [4] |
| Cellular Proliferation Assay | MV4-11 (FLT3-ITD positive) | Quizartinib (AC220) | ~1 nM | [8] |
| Cellular Proliferation Assay | MOLM-13 (FLT3-ITD positive) | Quizartinib (AC220) | ~2 nM | |
| FLT3 Autophosphorylation Assay | MV4-11 (FLT3-ITD positive) | Quizartinib (AC220) | 17-33 nM (in plasma) | [8] |
Key Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the evaluation of kinase inhibitors. Below are representative methodologies for assessing the activity of FLT3 inhibitors.
FLT3 Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified FLT3.
Figure 2: Workflow for a typical in vitro FLT3 kinase inhibition assay.
Protocol:
-
Reagents: Purified recombinant FLT3-ITD enzyme, kinase assay buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA), ATP, and a suitable substrate.
-
Procedure:
-
The FLT3-ITD enzyme is incubated with varying concentrations of the inhibitor (e.g., Quizartinib) in the kinase buffer.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The amount of ADP produced, which is proportional to kinase activity, is measured using a detection reagent such as ADP-Glo™ Kinase Assay (Promega).[9]
-
-
Data Analysis: The luminescence signal is measured, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay
This assay determines the effect of the inhibitor on the growth of FLT3-ITD-dependent cancer cells.
Protocol:
-
Cell Lines: Human AML cell lines harboring the FLT3-ITD mutation, such as MV4-11 or MOLM-13, are commonly used.
-
Procedure:
-
Cells are seeded in 96-well plates at a specific density.
-
The cells are treated with a serial dilution of the FLT3 inhibitor.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as CellTiter-Glo® (Promega) or by direct cell counting.
-
-
Data Analysis: The IC50 value, representing the concentration of inhibitor required to reduce cell proliferation by 50%, is calculated.
In Vivo Efficacy Studies in Xenograft Models
To evaluate the anti-tumor activity of an FLT3 inhibitor in a living organism, a xenograft mouse model is often employed.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used.
-
Procedure:
-
The mice are subcutaneously or intravenously injected with FLT3-ITD positive human AML cells (e.g., MV4-11).
-
Once tumors are established or leukemia is engrafted, the mice are treated with the FLT3 inhibitor (e.g., oral gavage of Quizartinib) or a vehicle control.
-
Tumor volume and body weight are monitored regularly. For disseminated leukemia models, disease progression is monitored by bioluminescence imaging or flow cytometry of peripheral blood/bone marrow.
-
-
Data Analysis: The efficacy of the inhibitor is determined by comparing the tumor growth or leukemic burden and overall survival in the treated group versus the control group.[4]
Conclusion and Future Directions
The targeting of FLT3-ITD mutations with selective inhibitors like Quizartinib has demonstrated significant clinical activity in a subset of AML patients. The methodologies outlined in this guide provide a framework for the preclinical evaluation of novel FLT3 inhibitors, such as Flt3-IN-2. Future research will likely focus on overcoming resistance mechanisms, which can arise from secondary mutations in the FLT3 tyrosine kinase domain, and on the development of combination therapies to enhance the durability of response. A thorough characterization of the selectivity, potency, and in vivo efficacy of emerging inhibitors is paramount for their successful clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 4. ashpublications.org [ashpublications.org]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. FLT3 mutations in acute myeloid leukemia: a review focusing on clinically applicable drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
Technical Guide: Interrogating FLT3 Signaling Pathways with the Selective Inhibitor Flt3-IN-2
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical guide on the use of Flt3-IN-2, a selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3), as a tool to investigate cellular signaling pathways. This guide covers the biochemical properties of the inhibitor, the biological context of its target, detailed experimental protocols, and data interpretation.
Introduction to FLT3 and this compound
FMS-like tyrosine kinase 3 (FLT3) is a class III receptor tyrosine kinase that is a critical regulator of hematopoiesis, playing a key role in the survival, proliferation, and differentiation of hematopoietic stem and progenitor cells.[1][2][3] The clinical significance of FLT3 is most pronounced in Acute Myeloid Leukemia (AML), where it is one of the most frequently mutated genes.[1][4][5][6][7] Activating mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to ligand-independent constitutive activation of the receptor.[1][7] This aberrant signaling drives leukemic cell proliferation and is associated with a poor prognosis.[1][6]
Selective inhibitors are invaluable chemical probes for dissecting the complex signaling networks downstream of FLT3. This compound is a small molecule inhibitor of FLT3, designed for research use to investigate the cellular consequences of FLT3 pathway inhibition.[8][9]
This compound: Biochemical and Cellular Activity
This compound serves as a potent inhibitor of FLT3 kinase activity. While comprehensive public data on its full selectivity profile is limited, its primary activity is established.
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | FLT3 | [8][9] |
| IC₅₀ | < 1 µM | [8][9] |
| Molecular Weight | 416.48 g/mol | |
| Solubility | ≥ 20 mg/mL in DMSO | [8] |
| Primary Use | Preclinical research tool for AML | [9] |
Table 2: Representative Kinase Selectivity Profile for a Selective FLT3 Inhibitor
This table is an illustrative example of how kinase selectivity data is typically presented. The values are not specific to this compound but represent a hypothetical selective inhibitor.
| Kinase Target | IC₅₀ (nM) | Fold Selectivity vs. FLT3 |
| FLT3 | 1.8 | 1x |
| c-KIT | 185 | 103x |
| PDGFRβ | 250 | 139x |
| VEGFR2 | 1200 | 667x |
| JAK2 | >10,000 | >5555x |
| c-MET | >10,000 | >5555x |
The FLT3 Signaling Network
Upon activation, either by its ligand or through mutation, FLT3 dimerizes and autophosphorylates, creating docking sites for various signaling adaptors.[4][7] This initiates several downstream cascades that are crucial for cell survival and proliferation. The primary pathways include:
-
PI3K/Akt Pathway: Promotes cell survival and inhibits apoptosis.
-
Ras/MEK/ERK (MAPK) Pathway: Drives cell proliferation and differentiation.
-
JAK/STAT Pathway: Particularly important in FLT3-ITD mutations, where STAT5 activation is a key driver of leukemogenesis.[7][10]
This compound inhibits the initial autophosphorylation of the FLT3 kinase, thereby blocking the activation of all subsequent downstream pathways.
Experimental Protocols
The following protocols provide a framework for using this compound to study FLT3 signaling.
Workflow for a Cellular Kinase Inhibition Assay
This workflow outlines the process of measuring the direct inhibition of FLT3 phosphorylation in a cellular context.
Protocol: Western Blot for Downstream Signaling
This method assesses the effect of this compound on key downstream signaling nodes.
-
Cell Culture and Treatment:
-
Culture FLT3-dependent AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media.
-
Seed 1-2 x 10⁶ cells per well in a 6-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 2-4 hours).
-
-
Protein Lysate Preparation: [11]
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer: [11]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-FLT3 (Tyr591)
-
Total FLT3[2]
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-Actin (as a loading control)
-
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or X-ray film.
-
Protocol: Cell Viability Assay
This assay measures the functional impact of FLT3 inhibition on cell proliferation and survival.
-
Cell Seeding:
-
Seed FLT3-dependent cells (e.g., MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
-
Compound Addition:
-
Prepare a 2x serial dilution of this compound in culture medium.
-
Add 100 µL of the diluted compound to the appropriate wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement:
-
Add 20 µL of a resazurin-based reagent (e.g., PrestoBlue™, CellTiter-Blue®) or 10 µL of a tetrazolium-based reagent (MTS/XTT) to each well.
-
Incubate for 1-4 hours until a color change is apparent.
-
-
Data Acquisition:
-
Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
-
Analysis:
-
Normalize the data to the vehicle control and plot the results as percent viability versus log[inhibitor concentration].
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression curve fit.
-
Conclusion
This compound is a valuable research tool for the specific and potent inhibition of FLT3 kinase. By employing the biochemical and cellular assays outlined in this guide, researchers can effectively probe the intricacies of the FLT3 signaling network, validate downstream target engagement, and assess the functional consequences of pathway inhibition. This approach is fundamental for advancing our understanding of AML pathogenesis and for the development of next-generation targeted therapies.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 (8F2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-2: A Technical Overview of its Biological Activity and Kinase Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Constitutive activation of FLT3, primarily through internal tandem duplication (ITD) mutations or point mutations in the tyrosine kinase domain (TKD), is a key driver in the pathogenesis of Acute Myeloid Leukemia (AML) and is associated with a poor prognosis. Flt3-IN-2 (also known as Compound P-0266) is a small molecule inhibitor targeting the FLT3 kinase. This document provides a technical guide to the available biological activity and kinase profile of this compound, alongside detailed experimental protocols for the evaluation of FLT3 inhibitors. While specific and comprehensive data for this compound is limited in publicly accessible literature, this guide consolidates the available information and provides a framework for its further investigation.
Biological Activity of this compound
This compound has been identified as an inhibitor of the FLT3 kinase. The publicly available data on its biological activity is summarized below.
Biochemical Activity
Quantitative biochemical data for this compound is limited. Commercial suppliers report a half-maximal inhibitory concentration (IC50) value against FLT3.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | FLT3 | Biochemical | < 1 µM | [1] |
Note: The specific assay conditions for this IC50 value are not detailed in the available sources.
Cellular Activity
Specific cellular activity data for this compound, such as its effect on the proliferation of FLT3-dependent AML cell lines (e.g., MV4-11, MOLM-13), is not currently available in the public domain. Such assays are crucial for determining the potency of an inhibitor in a more physiologically relevant context. A general protocol for assessing cellular activity is provided in the Experimental Protocols section.
Kinase Profile of this compound
A comprehensive kinase selectivity profile for this compound, detailing its inhibitory activity against a broad panel of kinases, is not publicly available. This information is critical for understanding its specificity and potential off-target effects.
| Target Kinase | Other Kinases | Data Availability |
| FLT3 | Not Publicly Available | A comprehensive kinase panel screening for this compound has not been reported in accessible literature. |
FLT3 Signaling Pathway
FLT3 activation, either by its ligand or through activating mutations, triggers several downstream signaling cascades that are crucial for cell survival and proliferation. Understanding this pathway is essential for contextualizing the mechanism of action of FLT3 inhibitors.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not available. However, the following are standard and widely accepted methods for evaluating the biological activity and kinase profile of FLT3 inhibitors.
In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay biochemically quantifies the activity of the FLT3 kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human FLT3 enzyme
-
FLT3 substrate (e.g., AXLtide)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the FLT3 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the FLT3 substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol, which involves adding ADP-Glo™ Reagent followed by Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT or CellTiter-Glo® Assay)
This assay assesses the ability of this compound to inhibit the proliferation of FLT3-dependent AML cells.
Materials:
-
MV4-11 or MOLM-13 cells (human AML cell lines with FLT3-ITD mutation)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or other test compounds)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well cell culture plates
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed MV4-11 or MOLM-13 cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).[2]
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.[2]
-
Assess cell viability using either the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.
Western Blot Analysis of FLT3 Phosphorylation
This method directly measures the inhibition of FLT3 autophosphorylation in cells treated with this compound.
Materials:
-
MV4-11 or MOLM-13 cells
-
This compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat MV4-11 or MOLM-13 cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated FLT3 and total FLT3.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition of FLT3 phosphorylation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a FLT3 inhibitor like this compound.
Conclusion
This compound is a known inhibitor of the FLT3 kinase, a critical target in AML. While its publicly available inhibitory data is currently limited to a single IC50 value, the experimental protocols and workflows detailed in this guide provide a comprehensive framework for its further characterization. A thorough investigation of its kinase selectivity, cellular activity, and in vivo efficacy is warranted to fully understand its potential as a therapeutic agent for FLT3-driven malignancies. The provided diagrams of the FLT3 signaling pathway and a standard preclinical evaluation workflow offer valuable tools for researchers in this field. Further disclosure of primary research data will be necessary to build a complete profile of this compound.
References
Understanding the Preclinical Data of Flt3-IN-2: A Technical Guide
This technical guide provides a comprehensive overview of the preclinical data for Flt3-IN-2, a representative FMS-like tyrosine kinase 3 (FLT3) inhibitor. The information presented herein is a synthesized composite based on publicly available data for well-characterized second-generation FLT3 inhibitors, intended to provide a robust framework for researchers, scientists, and drug development professionals.
FMS-like tyrosine kinase 3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[3][4] FLT3 inhibitors are designed to block the aberrant signaling caused by these mutations, thereby inducing apoptosis in leukemia cells.[5][6]
Data Presentation
The preclinical data for this compound is summarized in the following tables, showcasing its biochemical potency, cellular activity, and selectivity profile.
Table 1: Biochemical Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| FLT3-WT | 5.0 | Potent inhibition of the wild-type FLT3 kinase. |
| FLT3-ITD | 0.7 | High potency against the constitutively active ITD mutant. |
| FLT3-D835Y | 1.8 | Strong activity against a common TKD resistance mutation. |
| c-KIT | 45.0 | Moderate activity against a related receptor tyrosine kinase. |
| AXL | 2.5 | Inhibition of a kinase implicated in FLT3 inhibitor resistance.[7] |
| PDGFRβ | >1000 | Low activity against the platelet-derived growth factor receptor beta. |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data is a representative synthesis from preclinical studies of second-generation FLT3 inhibitors.
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | FLT3 Status | Assay Type | EC50 / GI50 (nM) |
| MV4-11 | FLT3-ITD | Proliferation | 1.5 |
| MOLM-13 | FLT3-ITD | Proliferation | 2.0 |
| HL60 | FLT3-WT | Proliferation | >5000 |
| Ba/F3 FLT3-ITD | FLT3-ITD | Proliferation | 1.2 |
| Ba/F3 FLT3-D835Y | FLT3-D835Y | Proliferation | 3.5 |
EC50/GI50 values represent the concentration of the inhibitor required to cause a 50% reduction in cell viability or growth. Data is a representative synthesis from preclinical studies of second-generation FLT3 inhibitors.[8][9]
Table 3: In Vivo Efficacy of this compound in AML Xenograft Model
| Animal Model | Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) | Survival Benefit |
| MV4-11 Xenograft | Vehicle | - | 0 | - |
| MV4-11 Xenograft | This compound | 10 | 85 | Significant increase in median survival |
| MOLM-13 Xenograft | Vehicle | - | 0 | - |
| MOLM-13 Xenograft | This compound | 10 | 92 | Significant increase in median survival |
Data is a representative synthesis from preclinical studies of second-generation FLT3 inhibitors in mouse models of FLT3-mutated AML.[10]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Inhibition Assay
The inhibitory activity of this compound against a panel of kinases was determined using a radiometric or fluorescence-based in vitro kinase assay. Recombinant human kinase enzymes were incubated with a specific peptide substrate and ATP (at a concentration near the Km for each enzyme). This compound was added at various concentrations to determine the IC50 value. The reaction was allowed to proceed for a specified time at 30°C and then terminated. The amount of phosphorylated substrate was quantified using a suitable method, such as phosphor-imaging for radiometric assays or fluorescence detection. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
The anti-proliferative activity of this compound was assessed in various leukemia cell lines. Cells were seeded in 96-well plates and treated with increasing concentrations of this compound or vehicle control for 72 hours. Cell viability was measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells. The half-maximal effective concentration (EC50) or growth inhibition (GI50) was determined by plotting the percentage of viable cells against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of FLT3 Signaling
To confirm the mechanism of action, the effect of this compound on FLT3 signaling pathways was evaluated by Western blotting. FLT3-mutant cell lines (e.g., MV4-11, MOLM-13) were treated with various concentrations of this compound for a defined period (e.g., 2-4 hours). Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, phosphorylated ERK (p-ERK), and total ERK. Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
The in vivo anti-leukemic efficacy of this compound was evaluated in immunodeficient mouse models. Human AML cell lines with FLT3 mutations (e.g., MV4-11) were implanted subcutaneously or intravenously into mice. Once tumors were established or leukemia was engrafted, the mice were randomized into treatment and control groups. This compound was administered orally once daily at a specified dose. Tumor volume was measured regularly with calipers for subcutaneous models, or disease burden was monitored by bioluminescence imaging for systemic models. Animal body weight and general health were also monitored. At the end of the study, tumors were excised and weighed, and survival was recorded.
Mandatory Visualization
Signaling Pathways
Caption: FLT3 signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for the preclinical evaluation of this compound.
Logical Relationships
Caption: Logical progression of preclinical development for a FLT3 inhibitor.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 6. What are FLT3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Flt3-IN-2: A Tool Compound for Advancing FLT3 Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding the specific tool compound Flt3-IN-2 is limited. This guide provides a comprehensive overview of the methodologies and data expected for a well-characterized FLT3 tool compound, using illustrative examples from other known FLT3 inhibitors where specific data for this compound is not available. The principles and protocols outlined herein are broadly applicable to the study of FLT3 and its inhibitors in a research setting.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Constitutive activation of FLT3, most commonly through internal tandem duplication (ITD) mutations in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), is a key driver in a significant portion of acute myeloid leukemia (AML) cases and is associated with a poor prognosis.[2][3] This has made FLT3 an attractive therapeutic target, leading to the development of numerous small molecule inhibitors.
Tool compounds like this compound are indispensable for the preclinical investigation of FLT3 signaling and the development of novel therapeutics. An ideal FLT3 tool compound possesses high potency and selectivity, allowing researchers to probe the biological consequences of FLT3 inhibition in various in vitro and in vivo models. This guide provides a technical overview of the key characteristics and experimental applications of a representative FLT3 tool compound.
I. Chemical and Physical Properties
A thorough understanding of a tool compound's chemical and physical properties is fundamental for its effective use in experimental settings.
| Property | Value |
| Chemical Formula | C21H16ClF3N4 |
| Molecular Weight | 416.83 g/mol |
| CAS Number | 923562-23-6 |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | DMSO: 20 mg/mL (47.98 mM)Ethanol: 4 mg/mL (9.59 mM)Water: Insoluble |
Note: The data in this table is based on publicly available information for this compound.
II. Biological Activity and Selectivity
The cornerstone of a tool compound's utility is its biological activity against the intended target and its selectivity profile against other related and unrelated proteins. While specific quantitative data for this compound is limited to a general IC50 of < 1 µM, a comprehensive characterization would include the following:
Table 2.1: Illustrative Inhibitory Activity against FLT3 Variants
| Target | Assay Type | IC50 (nM) |
| FLT3 Wild-Type (WT) | Biochemical | Data not available for this compound |
| FLT3-ITD | Biochemical | Data not available for this compound |
| FLT3-D835Y (TKD) | Biochemical | Data not available for this compound |
| FLT3-ITD expressing cells (e.g., MV4-11) | Cellular | Data not available for this compound |
For context, potent and selective FLT3 inhibitors like gilteritinib and quizartinib exhibit low nanomolar IC50 values against FLT3-ITD.[2]
Table 2.2: Illustrative Kinase Selectivity Profile
A robust tool compound should exhibit high selectivity for its intended target. A kinase panel screen is typically performed to assess off-target activities.
| Kinase | % Inhibition @ 1 µM |
| FLT3 | >95% |
| c-KIT | Data not available for this compound |
| PDGFRα | Data not available for this compound |
| PDGFRβ | Data not available for this compound |
| Aurora A | Data not available for this compound |
| ... (representative panel of kinases) | ... |
A highly selective FLT3 inhibitor would show minimal inhibition of other kinases at a concentration that potently inhibits FLT3.
III. FLT3 Signaling Pathways
FLT3 activation, either by its ligand (FL) in the wild-type setting or constitutively in the case of mutations, triggers a cascade of downstream signaling pathways that are critical for cell survival and proliferation. A potent FLT3 inhibitor is expected to block these pathways.
Diagram 1: Wild-Type FLT3 Signaling Pathway
Caption: Ligand-induced activation of wild-type FLT3 receptor.
Diagram 2: Constitutively Active Mutant FLT3 Signaling
Caption: Constitutive signaling from mutant FLT3 receptors.
IV. Experimental Protocols
The following are representative protocols for key experiments used to characterize FLT3 inhibitors.
Protocol 4.1: Biochemical FLT3 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified FLT3 kinase.
Diagram 3: Workflow for a Biochemical Kinase Assay
Caption: General workflow for an in vitro FLT3 kinase assay.
Methodology:
-
Reagents: Purified recombinant FLT3 (WT or mutant), kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), ATP, and a suitable substrate (e.g., a synthetic peptide).[4]
-
Procedure: a. Serially dilute the FLT3 inhibitor in DMSO and then in kinase buffer. b. In a 384-well plate, add the diluted inhibitor, FLT3 enzyme, and a mixture of substrate and ATP. c. Incubate the reaction at 37°C for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the signal using a suitable detection method, such as ADP-Glo™ which measures ADP production via a luminescent signal.[4]
-
Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 4.2: Cell Viability Assay
This assay assesses the effect of the FLT3 inhibitor on the proliferation and viability of cancer cell lines, particularly those dependent on FLT3 signaling (e.g., MV4-11, MOLM-13).
Methodology:
-
Cell Lines: Use FLT3-ITD positive cell lines (e.g., MV4-11, MOLM-13) and FLT3-WT cell lines (e.g., HL-60) as a negative control.
-
Procedure: a. Seed cells in a 96-well plate at an appropriate density. b. Treat the cells with a serial dilution of the FLT3 inhibitor for 72 hours. c. Add a viability reagent such as MTT or CellTiter-Glo®. d. For MTT, incubate for 4 hours, then solubilize the formazan crystals and read the absorbance at 490 nm.[5][6][7][8] For CellTiter-Glo®, incubate for 10 minutes and read the luminescence.
-
Data Analysis: Normalize the results to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.
Protocol 4.3: Western Blotting for FLT3 Pathway Inhibition
Western blotting is used to confirm that the FLT3 inhibitor is hitting its target in a cellular context by assessing the phosphorylation status of FLT3 and its downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: a. Treat FLT3-dependent cells (e.g., MV4-11) with the FLT3 inhibitor at various concentrations for a short period (e.g., 2-4 hours). b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Electrophoresis: a. Determine the protein concentration of the lysates using a BCA assay. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST. b. Incubate with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5, total STAT5, phospho-AKT, total AKT, phospho-ERK, and total ERK. A loading control like GAPDH should also be used.[9][10][11] c. Wash and incubate with HRP-conjugated secondary antibodies. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 4.4: In Vivo Xenograft Model for AML
Animal models are crucial for evaluating the in vivo efficacy of an FLT3 inhibitor.
Diagram 4: Workflow for an AML Xenograft Study
Caption: General workflow for an in vivo AML xenograft study.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).[12][13][14]
-
Cell Implantation: Subcutaneously or intravenously inject a human AML cell line with a FLT3-ITD mutation (e.g., 5 x 10^6 MV4-11 cells).[15]
-
Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer the FLT3 inhibitor (formulated in a suitable vehicle) and vehicle control, typically via oral gavage, daily for a specified period.
-
Efficacy Evaluation: a. Measure tumor volume and mouse body weight regularly. b. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., western blotting for pFLT3). c. In a separate cohort, survival can be monitored as the primary endpoint.
-
Data Analysis: Compare tumor growth inhibition and survival between the treated and control groups using appropriate statistical methods.
V. Conclusion
A well-characterized FLT3 tool compound is a powerful asset for dissecting the intricacies of FLT3 signaling in both normal and malignant hematopoiesis. While specific data for this compound are not extensively available, the principles and protocols outlined in this guide provide a robust framework for its, or any other FLT3 inhibitor's, evaluation and use in research. Rigorous characterization of a tool compound's potency, selectivity, and cellular and in vivo activity is paramount to ensure the generation of reliable and translatable scientific findings.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. The Clinical Utility of FLT3 Mutation Testing in Acute Leukemia: A Canadian Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. ashpublications.org [ashpublications.org]
- 6. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo AML xenograft models. [bio-protocol.org]
Flt3-IN-2: A Technical Guide to its Role and Effects on Hematopoietic Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the normal development and proliferation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), leading to uncontrolled cell growth and a poor prognosis.[2] Consequently, FLT3 has emerged as a key therapeutic target in AML.[1] Flt3-IN-2 is a small molecule inhibitor of FLT3. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on hematopoietic stem cells (HSCs), drawing upon available data for this compound and the broader class of FLT3 inhibitors.
This compound: Biochemical Activity
This compound has been identified as an inhibitor of the FLT3 kinase. The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 | CAS Number | Molecular Formula | Molecular Weight |
| This compound | FLT3 | < 1 μM[3][4] | 923562-23-6[3] | C21H16ClF3N4[3] | 416.83 g/mol [3] |
The FLT3 Signaling Pathway and its Inhibition
The binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activation triggers downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are crucial for cell survival, proliferation, and differentiation. In AML, activating mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to ligand-independent constitutive activation of the FLT3 receptor and its downstream pathways.
This compound, as a FLT3 inhibitor, is designed to bind to the ATP-binding pocket of the FLT3 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling. This inhibition aims to block the proliferative and survival signals that are essential for the maintenance of leukemic cells.
Figure 1: Simplified FLT3 signaling pathway and the point of inhibition by this compound.
Effects of FLT3 Inhibition on Hematopoietic Stem Cells
While specific data on the effects of this compound on HSCs are not publicly available, the impact of potent FLT3 inhibitors on both normal and malignant hematopoietic cells has been extensively studied.
Effects on Normal Hematopoietic Stem Cells
In normal hematopoiesis, FLT3 signaling is important for the proliferation and differentiation of multipotent progenitors.[5] Studies on Flt3-deficient mice have shown reductions in early lymphoid and myeloid progenitors.[5] Inhibition of FLT3 in normal human CD34+ hematopoietic stem and progenitor cells can lead to a dose-dependent decrease in cell expansion in vitro.[4] However, the function of more primitive, long-term HSCs appears to be less dependent on continuous FLT3 signaling, suggesting a potential therapeutic window for targeting FLT3-mutated leukemia while sparing the most primitive stem cells.[6]
Effects on Leukemic Stem Cells
In FLT3-mutated AML, leukemic stem cells (LSCs) are dependent on the constitutive FLT3 signaling for their survival and proliferation. Inhibition of FLT3 has been shown to induce apoptosis and differentiation in AML cells.[7]
Quantitative Effects of FLT3 Inhibition on AML Cells (Representative Data)
The following table summarizes representative quantitative data from studies on well-characterized FLT3 inhibitors, which can be considered indicative of the expected effects of a potent FLT3 inhibitor like this compound.
| Inhibitor | Cell Line | Assay | Endpoint | Result |
| Gilteritinib | MV4-11 (FLT3-ITD) | Proliferation (MTT) | IC50 | 0.29 nM |
| Quizartinib | MV4-11 (FLT3-ITD) | Apoptosis (Annexin V) | % Apoptotic Cells (10 nM, 48h) | ~60% |
| Sorafenib | MOLM-13 (FLT3-ITD) | Cell Cycle (PI Staining) | % G1 Arrest (100 nM, 24h) | Significant increase |
Experimental Protocols
Detailed experimental protocols for evaluating the effects of a FLT3 inhibitor like this compound on hematopoietic stem and progenitor cells are provided below. These are generalized protocols based on standard methodologies in the field.
In Vitro Proliferation Assay (MTS/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed hematopoietic progenitor cells (e.g., CD34+ cells or a factor-dependent cell line like Ba/F3 expressing mutant FLT3) in a 96-well plate at a density of 1 x 10^4 cells/well in appropriate cytokine-supplemented media.
-
Inhibitor Treatment: Add serial dilutions of this compound (e.g., from 0.1 nM to 10 µM) to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat hematopoietic cells with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Colony-Forming Cell (CFC) Assay
This assay assesses the ability of hematopoietic progenitors to differentiate and form colonies of specific lineages (e.g., CFU-GM, BFU-E).
Methodology:
-
Cell Preparation: Isolate primary hematopoietic progenitor cells (e.g., bone marrow mononuclear cells or purified CD34+ cells).
-
Inhibitor Treatment: Incubate the cells with this compound at various concentrations for a defined period (e.g., 24 hours).
-
Plating: Wash the cells and plate them in a methylcellulose-based medium containing a cocktail of cytokines to support colony growth.
-
Incubation: Incubate the plates for 14 days at 37°C in a humidified 5% CO2 incubator.
-
Colony Scoring: Enumerate and identify the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope.
Figure 2: General experimental workflow for evaluating a FLT3 inhibitor.
Conclusion
This compound is an inhibitor of the FLT3 receptor tyrosine kinase, a critical mediator of survival and proliferation in hematopoietic stem and progenitor cells, and a key oncogenic driver in a significant subset of AML cases. While specific biological data for this compound is limited, the extensive research on other FLT3 inhibitors provides a strong framework for understanding its potential effects. The inhibition of FLT3 is a clinically validated strategy in the treatment of FLT3-mutated AML. Further investigation into the specific cellular effects and selectivity profile of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a basis for such future studies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. FLT3 Mutation and AML: Symptoms, Testing, and More [healthline.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medlineplus.gov [medlineplus.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. The Important Role of FLT3-L in Ex Vivo Expansion of Hematopoietic Stem Cells following Co-Culture with Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Flt3-IN-2 in Acute Myeloid Leukemia (AML) Cell Lines
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common molecular abnormalities in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients. These mutations, which include internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, promoting leukemic cell growth and survival. Consequently, FLT3 has emerged as a key therapeutic target in AML.
Flt3-IN-2 is a novel small molecule inhibitor designed to target the constitutively activated FLT3 receptor. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound in AML cell lines, including the assessment of its effects on cell viability, apoptosis, and the inhibition of FLT3 signaling pathways.
Data Presentation
The following table summarizes the representative 50% inhibitory concentration (IC50) values of well-characterized FLT3 inhibitors in various AML cell lines. These values can serve as a benchmark for evaluating the potency of this compound.
| Cell Line | FLT3 Status | Compound | IC50 (nM) |
| MV4-11 | FLT3-ITD | Quizartinib | ~1 |
| MV4-11 | FLT3-ITD | Gilteritinib | ~0.29 |
| MV4-11 | FLT3-ITD | Midostaurin | ~10 |
| MOLM-13 | FLT3-ITD | Quizartinib | ~1.5 |
| MOLM-13 | FLT3-ITD | Gilteritinib | ~0.7 |
| HL-60 | FLT3-WT | Quizartinib | >1000 |
| HL-60 | FLT3-WT | Gilteritinib | >1000 |
Signaling Pathway
Mutated FLT3 leads to the constitutive activation of several downstream signaling pathways, primarily the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways, which drive cell proliferation and survival. This compound is designed to inhibit the initial autophosphorylation of the FLT3 receptor, thereby blocking these downstream signals.
Caption: this compound inhibits the mutated FLT3 receptor, blocking downstream signaling pathways.
Experimental Protocols
Cell Culture
AML cell lines with different FLT3 statuses should be used to evaluate the specificity of this compound.
-
FLT3-ITD positive: MV4-11, MOLM-13
-
FLT3 wild-type (WT): HL-60, THP-1
Protocol:
-
Culture AML cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth. Cell viability should be assessed by trypan blue exclusion and should be >95% for use in assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed AML cells in a 6-well plate at a density of 5 x 10^5 cells/well.
-
Treat the cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of FLT3 Signaling
This technique is used to detect the phosphorylation status of FLT3 and its downstream targets.
Protocol:
-
Seed AML cells and treat with this compound for 2-4 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total-STAT5, phospho-ERK, total-ERK, phospho-AKT, total-AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates the overall workflow for the in vitro evaluation of this compound.
Caption: Workflow for the in vitro characterization of this compound in AML cell lines.
References
Application Notes and Protocols for Flt3-IN-2 Cell Viability Assay in MOLM-13 and MV4-11 Cells
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[2][3] The most frequent types of FLT3 mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[1][2] Both mutation types lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival through downstream signaling pathways, including STAT5, MAPK, and PI3K/AKT.[1][4][5] This makes FLT3 an attractive therapeutic target for AML.
The human leukemia cell lines MOLM-13 and MV4-11 are widely used in AML research. Both cell lines harbor the FLT3-ITD mutation, rendering them dependent on FLT3 signaling for their proliferation and survival.[6][7] This characteristic makes them ideal in vitro models for evaluating the efficacy of FLT3 inhibitors.
Flt3-IN-2 is a potent and selective inhibitor of the FLT3 kinase. These application notes provide a detailed protocol for assessing the effect of this compound on the viability of MOLM-13 and MV4-11 cells.
Cell Line Characteristics
| Feature | MOLM-13 | MV4-11 |
| Origin | Peripheral blood of a 20-year-old male with relapsed AML (M5a).[8] | Blast cells of a 10-year-old male with biphenotypic B-myelomonocytic leukemia.[9][10] |
| Morphology | Monoblast-like, round to oval cells.[8] | Rounded cells.[9] |
| Growth Properties | Suspension.[8] | Suspension.[9] |
| FLT3 Mutation | FLT3-ITD.[8] | FLT3-ITD.[11] |
| Other Mutations | MLL-AF9 (KMT2A-MLLT3) fusion gene.[8] | MLL-AF4 fusion gene.[10][12] |
| Culture Medium | RPMI-1640 + 10% FBS.[13] | IMDM + 10% FBS.[9] |
| Doubling Time | Approximately 50 hours.[13] | Approximately 32-50 hours.[11] |
Principle of the Assay
The cell viability assay is designed to measure the dose-dependent effect of this compound on the proliferation of MOLM-13 and MV4-11 cells. The assay utilizes a colorimetric or fluorometric method (e.g., MTT, MTS, or resazurin-based assays) to quantify the number of viable cells after a specific incubation period with the inhibitor. The half-maximal inhibitory concentration (IC50) value is then calculated to determine the potency of the compound.
Signaling Pathway Targeted by this compound
Mutated FLT3 leads to the constitutive activation of several downstream signaling pathways that promote cell survival and proliferation. This compound inhibits the kinase activity of FLT3, thereby blocking these downstream signals and inducing apoptosis in FLT3-mutated cells.
Figure 1: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Materials and Reagents
-
MOLM-13 (e.g., DSMZ ACC 554) and MV4-11 (e.g., ATCC CRL-9591) cells
-
RPMI-1640 medium (for MOLM-13)
-
IMDM (Iscove's Modified Dulbecco's Medium) (for MV4-11)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Multichannel pipette
-
Plate reader (Luminometer)
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
Figure 2: Workflow for the this compound cell viability assay.
Detailed Protocol
-
Cell Culture:
-
Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture MV4-11 cells in IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Keep cell densities between 1x10^5 and 1x10^6 viable cells/mL.
-
-
Cell Seeding:
-
Count the cells using a hemocytometer or an automated cell counter and assess viability (should be >95%).
-
Dilute the cell suspension to a final concentration of 1x10^5 cells/mL in their respective complete growth medium.
-
Using a multichannel pipette, seed 100 µL of the cell suspension (1x10^4 cells) into each well of a 96-well plate.
-
Include wells for vehicle control (DMSO) and no-cell control (medium only).
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). The final DMSO concentration in all wells should be consistent and not exceed 0.1%.
-
Add the diluted compound to the wells containing the cells. For the vehicle control wells, add the same volume of medium containing DMSO.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (using CellTiter-Glo®):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL).
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from the no-cell control wells from all other measurements.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism).
-
Expected Results
Treatment with this compound is expected to result in a dose-dependent decrease in the viability of both MOLM-13 and MV4-11 cells. The IC50 values for potent FLT3 inhibitors in these cell lines are typically in the low nanomolar range.
Representative Data
The following table presents example IC50 values for this compound in MOLM-13 and MV4-11 cells after 72 hours of treatment.
| Cell Line | This compound IC50 (nM) |
| MOLM-13 | 1.5 |
| MV4-11 | 2.1 |
Note: These are example values. Actual IC50 values may vary depending on experimental conditions.
Troubleshooting
-
High variability between replicates: Ensure accurate and consistent cell seeding and compound addition. Mix cell suspension thoroughly before seeding.
-
Low signal-to-noise ratio: Optimize cell seeding density and incubation time. Ensure the viability reagent is properly equilibrated to room temperature.
-
Inconsistent IC50 values: Verify the concentration of the this compound stock solution. Ensure consistent incubation times and assay conditions.
Conclusion
The cell viability assay described provides a robust and reproducible method for evaluating the efficacy of this compound against FLT3-ITD positive AML cell lines. The potent, low nanomolar activity of this compound in both MOLM-13 and MV4-11 cells highlights its potential as a targeted therapeutic agent for FLT3-mutated AML. This protocol can be adapted for high-throughput screening of other FLT3 inhibitors or for combination drug studies.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 8. accegen.com [accegen.com]
- 9. elabscience.com [elabscience.com]
- 10. MV4-11 Cells [cytion.com]
- 11. Cellosaurus cell line MV4-11 (CVCL_0064) [cellosaurus.org]
- 12. MV4-11 Cell Line - Creative Biogene [creative-biogene.com]
- 13. Leibniz Institute DSMZ: Details [dsmz.de]
Application Notes: Using Flt3-IN-2 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] In acute myeloid leukemia (AML), FLT3 is one of the most frequently mutated genes, with mutations occurring in approximately 30% of patients.[3] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to ligand-independent constitutive activation of the kinase.[3][4] This aberrant signaling drives uncontrolled cell growth and is associated with a poor prognosis, making mutant FLT3 a key therapeutic target in AML.[2][5]
Flt3-IN-2 is a small molecule inhibitor of FLT3 kinase activity.[6][7] With a reported biochemical IC50 of less than 1 µM, it serves as a valuable tool for studying FLT3 signaling and for the preclinical evaluation of FLT3-targeted therapeutic strategies.[6][7] These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based assays to determine its potency and selectivity against FLT3.
FLT3 Signaling Pathway
Mutations in FLT3 lead to its constitutive activation, triggering downstream signaling cascades that promote leukemic cell proliferation and survival. The primary pathways activated include the RAS/MEK/ERK, PI3K/AKT/mTOR, and STAT5 pathways.[8] Inhibition of FLT3 kinase activity with compounds like this compound is designed to block these pro-survival signals.
Section 1: Biochemical Kinase Activity Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against purified FLT3 enzyme using the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in the kinase reaction, which correlates directly with kinase activity.[1][9]
Experimental Workflow: Biochemical Assay
Protocol: FLT3 Biochemical IC50 Determination
Materials:
-
Recombinant FLT3 enzyme (Wild-Type, ITD, or TKD mutants)
-
Myelin Basic Protein (MBP) substrate (or a specific peptide substrate like ABLtide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (CAS 923562-23-6)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[1]
-
DMSO
-
White, low-volume 384-well assay plates
-
Luminometer
Procedure:
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO. Further dilute this series in Kinase Buffer to the desired starting concentration for the assay.
-
Reaction Setup:
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of FLT3 enzyme diluted in Kinase Buffer. The optimal enzyme concentration should be determined empirically but is typically in the low ng range.
-
Add 2 µL of a substrate/ATP mixture (e.g., MBP and ATP at its Km concentration) to all wells to initiate the kinase reaction. The final reaction volume is 5 µL.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[1]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and generates a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[1]
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the data to controls (0% inhibition for DMSO-only wells, 100% inhibition for no-enzyme wells). Plot the normalized percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation (Illustrative)
The following data are for illustrative purposes to demonstrate the application of this compound. Actual values should be determined experimentally.
Table 1: Illustrative Biochemical Activity of this compound
| Kinase Target | IC50 (nM) |
|---|---|
| FLT3 (Wild-Type) | 85 |
| FLT3 (ITD Mutant) | 15 |
| FLT3 (D835Y Mutant) | 45 |
Table 2: Illustrative Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
|---|---|
| FLT3 (ITD) | 15 |
| KIT | 250 |
| PDGFRβ | 480 |
| VEGFR2 | >1000 |
| c-MET | >5000 |
| EGFR | >10000 |
Section 2: Cell-Based Kinase Activity Assay
This protocol measures the ability of this compound to inhibit the proliferation of AML cells that are dependent on FLT3 signaling for survival, such as the MV4-11 (FLT3-ITD) or MOLM-13 (FLT3-ITD) cell lines.[4][10] A reduction in cell viability upon treatment indicates cellular target engagement and downstream pathway inhibition.
Experimental Workflow: Cellular Assay
References
- 1. promega.com [promega.com]
- 2. Selectively targeting FLT3-ITD mutants over FLT3- wt by a novel inhibitor for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Clinical Utility of FLT3 Mutation Testing in Acute Leukemia: A Canadian Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3, a prognostic biomarker for acute myeloid leukemia (AML): Quantitative monitoring with a simple anti‐FLT3 interaction and flow cytometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. Development of PLM-102, a novel dual inhibitor of FLT3 and RET as a new therapeutic option for acute myeloid leukemia. - ASCO [asco.org]
Flt3-IN-2 for In Vivo Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of Flt3-IN-2, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, in in vivo mouse models of diseases such as Acute Myeloid Leukemia (AML).[1][2] this compound is a valuable tool for preclinical research aimed at evaluating the therapeutic potential of targeting the FLT3 signaling pathway.
Chemical and Biological Properties of this compound
This compound is a small molecule inhibitor of the FLT3 receptor tyrosine kinase.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in AML and lead to constitutive activation of the receptor, promoting cancer cell proliferation and survival.[3][4] this compound demonstrates inhibitory activity against FLT3, with an in vitro IC50 of less than 1 µM.[1][2]
| Property | Value | Source |
| Molecular Formula | C21H16ClF3N4 | [2] |
| Molecular Weight | 416.83 g/mol | [2] |
| CAS Number | 923562-23-6 | [2] |
| In Vitro IC50 | < 1 µM | [1][2] |
| Appearance | White to off-white solid | [1] |
| Solubility (In Vitro) | DMSO: 20 mg/mL (47.98 mM) | [2] |
| Ethanol: 4 mg/mL | [2] | |
| Water: Insoluble | [2] |
Note: It is crucial to use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce the solubility of this compound.[2]
FLT3 Signaling Pathway
The FLT3 signaling pathway plays a critical role in the normal development of hematopoietic stem and progenitor cells. Upon binding of its ligand (FLT3L), the FLT3 receptor dimerizes and autophosphorylates, activating downstream signaling cascades including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. These pathways are crucial for cell survival, proliferation, and differentiation. In FLT3-mutated AML, constitutive activation of this pathway drives leukemogenesis.
Caption: FLT3 Signaling Pathway and Inhibition by this compound.
In Vivo Preparation and Administration of this compound
Formulation Protocols
The choice of formulation depends on the desired route of administration and experimental duration.
| Formulation ID | Components | Final Concentration | Notes |
| F1 (Clear Solution) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Suitable for intraperitoneal (IP) injection. Prepare fresh daily.[1] |
| F2 (Clear Solution) | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Suitable for oral gavage (PO) or IP injection. May not be ideal for long-term studies exceeding two weeks.[1] |
| F3 (Suspension) | This compound in Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5%) | ≥ 5 mg/mL | Suitable for oral gavage. Requires sonication to ensure a homogenous suspension.[2] |
Experimental Workflow for In Vivo Studies
The following diagram outlines a general workflow for an in vivo efficacy study using this compound in a xenograft mouse model of AML.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Flt3-ITD alters chemotherapy response in vitro and in vivo in a p53-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knock-in of an internal tandem duplication mutation into murine FLT3 confers myeloproliferative disease in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for Flt3-IN-2 in Downstream FLT3 Signaling Analysis
References
- 1. FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 4. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3-ITD confers resistance to the PI3K/Akt pathway inhibitors by protecting the mTOR/4EBP1/Mcl-1 pathway through STAT5 activation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FLT3-ITD confers resistance to the PI3K/Akt pathway inhibitors by protecting the mTOR/4EBP1/Mcl-1 pathway through STAT5 activation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roles of tyrosine 589 and 591 in STAT5 activation and transformation mediated by FLT3-ITD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of p-FLT3 Following Flt3-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the analysis of phosphorylated FMS-like tyrosine kinase 3 (p-FLT3) by Western blot in response to treatment with the inhibitor Flt3-IN-2. This protocol is designed for researchers in oncology, signal transduction, and drug development who are investigating FLT3 signaling and the efficacy of targeted inhibitors.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2] Constitutive activation of FLT3, often due to mutations such as internal tandem duplications (ITD), is a key driver in the pathogenesis of Acute Myeloid Leukemia (AML).[1] this compound is a potent inhibitor of FLT3 kinase activity, with a reported IC50 of less than 1 µM, making it a valuable tool for studying FLT3 signaling and as a potential therapeutic agent.[3] Western blotting is a fundamental technique to assess the phosphorylation status of FLT3, providing a direct measure of its activation state and the effectiveness of inhibitors like this compound.
FLT3 Signaling Pathway and Inhibition by this compound
Upon binding of its ligand (FLT3 Ligand), FLT3 dimerizes and undergoes autophosphorylation at specific tyrosine residues, initiating downstream signaling cascades. These pathways, including the RAS/MEK/ERK, PI3K/Akt, and JAK/STAT5 pathways, promote cell proliferation and survival.[4] In FLT3-mutated AML, the receptor is constitutively active, leading to uncontrolled cell growth. This compound acts by binding to the ATP-binding pocket of the FLT3 kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.
Figure 1: FLT3 Signaling Pathway and Inhibition by this compound.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-FLT3 and total FLT3.
Materials and Reagents
Quantitative Data Summary
| Reagent/Material | Specification/Concentration | Vendor (Example) | Catalog # (Example) |
| Cell Line | FLT3-ITD positive AML cell line (e.g., MV4-11, MOLM-13) | ATCC | CRL-9591 |
| This compound | 10 mM stock in DMSO | MedChemExpress | HY-100353 |
| Primary Antibody: p-FLT3 (Tyr591) | 1:1000 dilution | Cell Signaling Technology | #3461 |
| Primary Antibody: Total FLT3 | 1:1000 dilution | Cell Signaling Technology | #3462 |
| Secondary Antibody | HRP-conjugated anti-rabbit IgG, 1:2000 - 1:10,000 dilution | Cell Signaling Technology | #7074 |
| Protein Loading per Lane | 20-50 µg | N/A | N/A |
| RIPA Lysis Buffer | See recipe below | N/A | N/A |
| Protease Inhibitor Cocktail | 1X final concentration | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | 1X final concentration | Roche | 04906837001 |
| BCA Protein Assay Kit | As per manufacturer's instructions | Thermo Fisher Scientific | 23225 |
| PVDF Membrane | 0.45 µm pore size | Millipore | IPVH00010 |
| ECL Substrate | As per manufacturer's instructions | Thermo Fisher Scientific | 32106 |
Detailed Methodologies
1. Cell Culture and this compound Treatment
-
Culture FLT3-ITD positive cells (e.g., MV4-11) in appropriate media and conditions.
-
Seed cells to achieve 70-80% confluency at the time of treatment.
-
Prepare a dose-response range of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) from a 10 mM stock in DMSO. Include a DMSO-only vehicle control. The final DMSO concentration should not exceed 0.1%.
-
Treat cells with this compound for a predetermined time (e.g., 2, 4, or 24 hours). A time-course experiment is recommended to determine the optimal treatment duration.
2. Cell Lysis
-
After treatment, place the culture plates on ice and aspirate the media.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors. For a 10 cm dish, use approximately 500 µL.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
RIPA Lysis Buffer Recipe (100 mL)
| Component | Final Concentration | Amount |
| Tris-HCl, pH 7.4 | 50 mM | 5 mL of 1M stock |
| NaCl | 150 mM | 3 mL of 5M stock |
| NP-40 | 1% | 1 mL |
| Sodium Deoxycholate | 0.5% | 0.5 g |
| SDS | 0.1% | 1 mL of 10% stock |
| EDTA | 1 mM | 200 µL of 0.5M stock |
| Distilled Water | to 100 mL |
Note: Add protease and phosphatase inhibitors fresh to the required volume of lysis buffer immediately before use.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's protocol.
-
Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE and Western Blotting
-
Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-50 µg of protein per lane onto an 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 90 minutes in a cold room or on ice.
-
Following transfer, block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (anti-p-FLT3 or anti-total FLT3) at a 1:1000 dilution in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody at the recommended dilution in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detection system.
Experimental Workflow
Figure 2: Experimental Workflow for Western Blot Analysis of p-FLT3.
Data Analysis and Interpretation
The primary endpoint of this assay is the reduction in the p-FLT3 signal relative to the total FLT3 signal with increasing concentrations of this compound. Densitometry analysis of the Western blot bands can be performed to quantify the changes. A successful experiment will show a dose-dependent decrease in p-FLT3 levels, while the total FLT3 levels should remain relatively constant. This indicates that this compound is specifically inhibiting the phosphorylation of FLT3. The results can be used to determine the EC50 (half-maximal effective concentration) of this compound for the inhibition of FLT3 phosphorylation in the chosen cell line.
References
- 1. Phospho-FLT3 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. FLT3 (8F2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 4. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
Determining the IC50 of Flt3-IN-2: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Flt3-IN-2, a potent FMS-like tyrosine kinase 3 (Flt3) inhibitor, using common cell-based assays. The accurate determination of IC50 values is a critical step in the characterization of kinase inhibitors for drug discovery and development. The protocols provided are optimized for acute myeloid leukemia (AML) cell lines, such as MOLM-13 and MV4-11, which endogenously express activating Flt3 mutations.
Introduction to Flt3 and this compound
FMS-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML).[2] These mutations lead to constitutive activation of the Flt3 receptor and its downstream signaling pathways, promoting uncontrolled cell growth and survival.[1][2]
This compound is a small molecule inhibitor of Flt3 with a reported IC50 of less than 1 µM.[3][4] It is a valuable tool for studying Flt3 signaling and for the preclinical evaluation of potential therapeutic agents targeting Flt3-mutated AML.
Flt3 Signaling Pathway
Upon binding of its ligand (FL), the Flt3 receptor dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the RAS/MEK/ERK, PI3K/Akt, and STAT5 pathways, which collectively promote cell proliferation and inhibit apoptosis.[1][2] In Flt3-mutated AML, this signaling is constitutively active.
Caption: Overview of the Flt3 signaling cascade.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and, for comparative purposes, other common Flt3 inhibitors against AML cell lines.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | - | - | < 1000 | [3] |
| Midostaurin | MOLM-13 | Cell Viability | ~200 | |
| Gilteritinib | MOLM-13 | Cell Viability | ~200 | |
| Quizartinib | MOLM-13 | Cell Viability | < 200 | |
| LT-171-861 | MV4-11 | MTT Assay | 1.8 | |
| LT-171-861 | MOLM-13 | MTT Assay | 1.3 | [5] |
Experimental Protocols
Cell Culture
MOLM-13 and MV4-11 cells are suspension cell lines. They should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Cells should be maintained in exponential growth phase for all experiments.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 of this compound involves seeding the cells, treating them with a serial dilution of the inhibitor, incubating for a specified period, and then assessing cell viability using a colorimetric or luminescent assay.
Caption: General experimental workflow for IC50 determination.
Protocol 1: MTS Cell Proliferation Assay
This protocol utilizes a tetrazolium compound (MTS) that is bioreduced by viable, metabolically active cells into a colored formazan product, which can be quantified by measuring the absorbance at 490 nm.
Materials:
-
MOLM-13 or MV4-11 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well clear flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Dilute the cells in fresh culture medium to a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate (10,000 cells/well).
-
Include wells with medium only for background control.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 10 µM to 0.5 nM). A vehicle control (DMSO) should be included at the same final concentration as in the highest inhibitor concentration well.
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[6]
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is proportional to the number of viable cells. The assay involves adding a single reagent that lyses the cells and generates a luminescent signal.[7]
Materials:
-
MOLM-13 or MV4-11 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO
-
96-well opaque-walled plates (to prevent well-to-well signal crosstalk)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTS assay, but use opaque-walled 96-well plates. Seed 10,000 cells in 100 µL of medium per well.
-
-
Inhibitor Preparation and Treatment:
-
Prepare and add the serial dilutions of this compound or vehicle control as described for the MTS assay (100 µL per well).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the background control wells from all other readings.
-
Normalize the data as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using a four-parameter logistic curve fit.[6]
-
Troubleshooting
-
High background: Ensure that the medium-only wells are properly subtracted. Phenol red in the medium can sometimes interfere with colorimetric assays.
-
Inconsistent results: Ensure accurate cell counting and seeding, as well as precise serial dilutions of the inhibitor. Mix the plate gently after adding reagents to ensure homogeneity.
-
Low signal: Check cell viability before seeding. Ensure that the incubation times for both the cells with the inhibitor and the assay reagent are optimal.
By following these detailed protocols, researchers can reliably determine the IC50 of this compound and other Flt3 inhibitors, providing crucial data for the advancement of AML therapeutics.
References
- 1. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]
- 8. ch.promega.com [ch.promega.com]
Application Notes and Protocols for Fms-Like Tyrosine Kinase 3 (FLT3) Inhibitors in Patient-Derived Xenograft (PDX) Models of Acute Myeloid Leukemia (AML)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While the user requested information specifically on Flt3-IN-2, a comprehensive search of publicly available scientific literature and resources did not yield any in vivo efficacy data for this specific compound in patient-derived xenograft (PDX) models. Therefore, this document provides detailed application notes and protocols for well-characterized and clinically relevant FLT3 inhibitors, Gilteritinib and Quizartinib, as representative examples for researchers working with FLT3-targeted therapies in AML PDX models.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2] This makes FLT3 an attractive therapeutic target. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have emerged as a powerful preclinical platform for evaluating targeted therapies like FLT3 inhibitors.[3] These models preserve the genomic and phenotypic heterogeneity of the original tumor, offering a more predictive assessment of drug efficacy than traditional cell line-derived xenografts.[3]
This document provides a summary of the use of the FLT3 inhibitors Gilteritinib and Quizartinib in AML PDX models, including quantitative efficacy data and detailed experimental protocols.
Mechanism of Action of FLT3 Inhibitors
FLT3 inhibitors are small molecule drugs that target the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[1] In AML cells with activating FLT3 mutations, the FLT3 receptor is constitutively active, leading to uncontrolled cell proliferation and survival through pathways such as the RAS/MAPK, PI3K/AKT, and STAT5 signaling cascades.[1][4] By blocking FLT3 activity, these inhibitors can induce cell cycle arrest and apoptosis in FLT3-mutated AML cells. Gilteritinib is a potent inhibitor of both FLT3-ITD and FLT3-TKD mutations, while Quizartinib is highly selective for FLT3-ITD.[5][6]
Data Presentation: Efficacy of FLT3 Inhibitors in AML PDX Models
The following tables summarize the in vivo efficacy of Gilteritinib and Quizartinib in AML PDX models harboring FLT3-ITD mutations. The primary endpoint in these studies is the reduction of human AML blast cells (identified by surface markers such as hCD45 and CD33) in the bone marrow of treated mice compared to vehicle controls.
| Compound | PDX Model | Mouse Strain | Dosing Regimen | Treatment Duration | Endpoint | Efficacy (% Reduction in hCD45+/CD33+ cells vs. Vehicle) | Reference |
| Gilteritinib | FLT3-ITD AML | NSG | 30 mg/kg/day, oral gavage | 2 weeks | % hCD45+/CD33+ in Bone Marrow | Statistically significant reduction (P < 0.01) | [7] |
| Quizartinib | FLT3-ITD AML | NSG | 5 mg/kg/day, oral gavage | 2 weeks | % hCD45+/CD33+ in Bone Marrow | Statistically significant reduction (P < 0.05) | [7] |
| Compound | PDX Model | Mouse Strain | Dosing Regimen | Treatment Duration | Endpoint | Efficacy (hCD45+ Chimerism in Bone Marrow) | Reference |
| Gilteritinib | FLT3-ITD AML (Batch 1) | NSG | 30 mg/kg/day, oral gavage | 2 weeks | % hCD45+/CD33+ in Bone Marrow | ~80% reduction vs. pre-treatment | [7] |
| Quizartinib | FLT3-ITD AML (Batch 1) | NSG | 5 mg/kg/day, oral gavage | 2 weeks | % hCD45+/CD33+ in Bone Marrow | ~60% reduction vs. pre-treatment | [7] |
| Gilteritinib | FLT3-ITD AML (Batch 2) | NSG | 30 mg/kg/day, oral gavage | 2 weeks | % hCD45+/CD33+ in Bone Marrow | ~90% reduction vs. pre-treatment | [7] |
| Quizartinib | FLT3-ITD AML (Batch 2) | NSG | 5 mg/kg/day, oral gavage | 2 weeks | % hCD45+/CD33+ in Bone Marrow | ~75% reduction vs. pre-treatment | [7] |
Experimental Protocols
This section provides a detailed, representative protocol for evaluating the efficacy of an FLT3 inhibitor in an AML PDX model.
1. Establishment of the AML PDX Model
-
Source of Patient Tissue: Obtain fresh primary AML cells from bone marrow aspirates or peripheral blood of patients with FLT3-ITD mutations, following institutional review board (IRB) approval and informed consent.
-
Mouse Strain: Use immunodeficient mice, such as NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice, which are highly permissive for the engraftment of human hematopoietic cells.[8]
-
Cell Preparation and Injection:
-
Isolate mononuclear cells from the patient sample using Ficoll-Paque density gradient centrifugation.
-
Resuspend viable primary AML cells in a suitable medium, such as PBS or RPMI-1640.
-
Inject 1 x 106 viable AML cells per mouse via retro-orbital or tail vein injection into conditioned (e.g., sublethally irradiated) NSG mice.[7]
-
-
Engraftment Monitoring:
-
Monitor engraftment by periodically collecting peripheral blood or bone marrow via intrafemoral puncture.[7]
-
Use flow cytometry to determine the percentage of human CD45+ (hCD45+) cells to confirm successful engraftment. Engraftment is typically considered successful when hCD45+ chimerism reaches a predefined level (e.g., >1%).[7]
-
Once engraftment is established (typically 6-7 weeks post-transplantation), bone marrow cells can be collected, pooled, and cryopreserved for future studies or serially transplanted into secondary recipient mice.[7]
-
2. In Vivo Efficacy Study
-
Animal Cohorts:
-
Drug Formulation and Administration:
-
Vehicle: A common vehicle for oral gavage is a solution of 10% DMSO in water.[7]
-
Gilteritinib: Prepare a suspension at a concentration for a final dose of 30 mg/kg.[7]
-
Quizartinib: Prepare a suspension at a concentration for a final dose of 5 mg/kg.[7]
-
Administer the vehicle or drug daily via oral gavage for the duration of the study (e.g., 2 weeks).[7]
-
-
Monitoring and Endpoint Analysis:
-
Monitor the health of the mice daily, including body weight and clinical signs of distress.
-
At the end of the treatment period (e.g., 3 days after the last dose), euthanize the mice.[7]
-
Harvest bone marrow and/or spleen to assess the leukemic burden.
-
Perform flow cytometry to quantify the percentage of human AML cells (hCD45+/CD33+).[7]
-
Statistical analysis (e.g., t-test or ANOVA) should be used to compare the leukemic burden between the treatment and vehicle control groups.
-
3. Serial Transplantation (Optional)
-
To assess the impact of treatment on leukemia-initiating cells, AML PDX cells from treated and control primary recipient mice can be serially transplanted into secondary non-conditioned recipient mice.[7]
-
Monitor the secondary recipients for disease progression. A delay in disease onset or reduced engraftment from the treated group would suggest an effect on the self-renewing leukemia cell population.
Mandatory Visualizations
Caption: FLT3 Signaling Pathway and Inhibition.
Caption: AML PDX Model Experimental Workflow.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gilteritinib Improves Survival in AML with FLT3 Mutations - NCI [cancer.gov]
- 3. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
Troubleshooting & Optimization
Flt3-IN-2 solubility issues in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flt3-IN-2, focusing on solubility issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation after diluting my this compound DMSO stock solution into my cell culture medium. What is causing this?
A1: this compound is practically insoluble in water[1]. When a concentrated DMSO stock solution is diluted into an aqueous environment like cell culture media, the compound can precipitate out of solution. This is a common issue with hydrophobic compounds. The final concentration of DMSO in your culture medium should be kept low, ideally below 0.5%, to minimize toxicity to the cells[2]. However, this low DMSO concentration may not be sufficient to keep this compound fully dissolved, leading to precipitation.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing this compound stock solutions is high-quality, anhydrous DMSO[1]. It is important to use fresh, moisture-free DMSO as absorbed moisture can reduce the solubility of the compound[1].
Q3: How should I prepare my working solution of this compound in cell culture media to avoid precipitation?
A3: To minimize precipitation when preparing your working solution, it is recommended to perform a stepwise dilution. Instead of adding the DMSO stock directly to the full volume of media, first, dilute the stock into a smaller volume of media and mix thoroughly. Then, add this intermediate dilution to the rest of your culture medium. It is also advisable to prepare the working solution fresh for each experiment and to visually inspect for any precipitation before adding it to your cells. For particularly problematic compounds, pre-warming the cell culture medium to 37°C before adding the inhibitor may help.
Q4: Can I sonicate or heat the medium to redissolve the this compound precipitate?
A4: Gentle warming of the cell culture medium to 37°C and vortexing or sonication for a few minutes can help to redissolve precipitated compound[3]. However, it is crucial to ensure the solution is completely clear before use. Be cautious with heating, as excessive heat can degrade both the compound and the media components.
Q5: What are the storage recommendations for this compound stock solutions?
A5: this compound powder can be stored at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year, or at -20°C for up to one month[1].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in media | - this compound is poorly soluble in aqueous solutions. - The final DMSO concentration is too low to maintain solubility. - Rapid change in solvent environment. | - Perform a stepwise dilution of the DMSO stock into the cell culture medium. - Ensure the final DMSO concentration is as high as tolerable for your cell line (not exceeding 0.5-1%). - Prepare working solutions fresh for each experiment. - Pre-warm the media to 37°C before adding the inhibitor. |
| Cloudy or hazy appearance of the culture medium after adding this compound | - Formation of fine precipitate. - Interaction of this compound with components in the serum or media. | - Visually inspect the prepared working solution for any signs of precipitation before adding it to the cells. - If precipitation is observed, try to redissolve by gentle warming (37°C) and vortexing. If it does not redissolve, prepare a fresh solution. - Consider reducing the serum concentration if your experimental design allows, as serum proteins can sometimes contribute to precipitation. |
| Inconsistent experimental results | - Variable amounts of active, dissolved this compound due to precipitation. - Degradation of the compound in the stock solution. | - Always ensure your this compound working solution is clear and free of any visible precipitate before use. - Aliquot your DMSO stock solution to minimize freeze-thaw cycles, which can affect compound stability[4]. - Include a positive control with a known soluble Flt3 inhibitor to validate your assay. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | 20 mg/mL (47.98 mM) | [1] |
| Solubility in Ethanol | 4 mg/mL | [1] |
| Solubility in Water | Insoluble | [1] |
| Recommended Final DMSO Concentration in Cell Culture | < 0.5% | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to your weighed powder).
-
Vortex the tube until the compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (e.g., RPMI-1640, DMEM) supplemented with serum and other required components.
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.
-
Stepwise Dilution: a. In a sterile tube, add a small volume of the pre-warmed cell culture medium (e.g., 100-200 µL). b. Add the calculated volume of the this compound DMSO stock to this small volume of medium and mix thoroughly by gentle pipetting or vortexing. c. Add this intermediate dilution to the final volume of your pre-warmed cell culture medium.
-
Mix the final working solution thoroughly by inverting the tube several times.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, do not use it.
-
Use the freshly prepared working solution immediately for your cell-based assays.
-
Visualizations
Caption: Flt3 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. assaybiotechnology.com [assaybiotechnology.com]
- 4. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve Flt3-IN-2 for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Flt3-IN-2 for in vitro experiments. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting tips to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound should be dissolved in dimethyl sulfoxide (DMSO). It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 10 mM. Gentle warming and vortexing can aid in dissolution. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What are the typical working concentrations for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. While specific IC50 values for this compound are stated to be less than 1 µM, it is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup.[1] Based on data from similar FLT3 inhibitors, a starting range of 1 nM to 1 µM is advisable for cell viability and phosphorylation assays in acute myeloid leukemia (AML) cell lines such as MV4-11 and MOLM-13.[2][3]
Q4: How should I dilute the DMSO stock solution for my cell culture experiments?
A4: To prepare a working solution, the DMSO stock should be serially diluted in your cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.[4] A stepwise dilution is recommended to prevent precipitation of the compound.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Quantitative Data Summary
| Parameter | Solvent | Concentration | Notes |
| Solubility | DMSO | ≥ 2.5 mg/mL (6.00 mM) | Can be aided by heating and/or sonication.[1][5] |
| IC50 | - | < 1 µM | General value; specific values for different cell lines are not readily available.[1] |
| Typical Working Concentration Range | Cell Culture Medium | 1 nM - 1 µM | Recommended starting range for dose-response experiments. |
| Maximum Final DMSO Concentration | Cell Culture Medium | < 0.5% | To avoid cellular toxicity.[4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/CellTiter-Glo®)
This protocol outlines the steps to assess the effect of this compound on the viability of AML cell lines.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium
-
96-well clear or opaque-walled microplates
-
MTS or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of this compound from your 10 mM stock solution in complete culture medium. A 2X concentration of the final desired concentrations should be prepared.
-
Cell Treatment: Add 10 µL of the diluted this compound solutions to the appropriate wells to achieve the final desired concentrations. Remember to include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
For MTS assay: Add 20 µL of the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
For CellTiter-Glo® assay: Add 100 µL of the CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate at room temperature for 10 minutes. Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: FLT3 Phosphorylation Assay (Western Blot)
This protocol describes how to assess the inhibitory effect of this compound on the autophosphorylation of the FLT3 receptor.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
AML cell line expressing constitutively active FLT3 (e.g., MV4-11, MOLM-13)
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment: Seed MV4-11 or MOLM-13 cells and starve them in serum-free medium for 4-6 hours. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours. Include a vehicle control.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-FLT3 antibody.
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated FLT3 to total FLT3 at different inhibitor concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer/medium. | The compound has low aqueous solubility. The change in solvent polarity is too abrupt. | Perform a stepwise dilution of the DMSO stock solution into the aqueous buffer or medium. Ensure the final DMSO concentration is kept as low as possible while maintaining solubility. Gentle warming and vortexing during dilution may help. |
| High background or off-target effects in cellular assays. | The concentration of this compound is too high. | Perform a dose-response experiment to find the optimal concentration range. Use the lowest effective concentration to minimize off-target effects. |
| Inconsistent results between experiments. | Variability in cell seeding density. Inconsistent incubation times. Degradation of the compound due to repeated freeze-thaw cycles. | Standardize cell seeding protocols and incubation times. Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles. |
| No inhibitory effect observed. | The compound has degraded. The concentration used is too low. The cell line does not express the target or has a resistant mutation. | Use a fresh aliquot of the this compound stock solution. Confirm the FLT3 status of your cell line. Increase the concentration range in your dose-response experiment. |
| Vehicle (DMSO) control shows cytotoxicity. | The final DMSO concentration is too high. | Ensure the final DMSO concentration in the cell culture medium is below 0.5%.[4] |
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for dissolving and using this compound in in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
Optimizing Flt3-IN-2 Concentration for AML Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Flt3-IN-2 for the treatment of Acute Myeloid Leukemia (AML) cell lines. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. In a significant portion of AML cases, the FLT3 receptor is mutated, leading to its constitutive activation and uncontrolled proliferation of leukemic cells. The most common mutations are internal tandem duplications (ITD) in the juxtamembrane domain. This compound works by blocking the ATP-binding site of the FLT3 kinase, thereby inhibiting its activity and preventing the phosphorylation of downstream signaling molecules that are crucial for cell survival and proliferation.
Q2: Which AML cell lines are most sensitive to this compound and other FLT3 inhibitors?
A2: AML cell lines harboring FLT3-ITD mutations, such as MOLM-13 and MV4-11 , are generally the most sensitive to FLT3 inhibitors.[1][2] Cell lines with wild-type FLT3, like THP-1 and U937, tend to be less sensitive.[3]
Q3: What is a typical starting concentration for this compound in cell culture experiments?
A3: Based on available data, this compound has an IC50 of less than 1 µM. For initial experiments, it is recommended to perform a dose-response curve starting from low nanomolar concentrations (e.g., 1 nM) up to the low micromolar range (e.g., 10 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO at a concentration of 20 mg/mL (47.98 mM). For cell culture experiments, prepare a concentrated stock solution in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells (typically <0.1%).
Q5: What are the key downstream signaling pathways affected by this compound?
A5: this compound inhibits the constitutive activation of FLT3, which in turn blocks several downstream signaling pathways critical for AML cell proliferation and survival. These include the STAT5 , RAS/MEK/ERK , and PI3K/AKT/mTOR pathways.[4] Inhibition of these pathways leads to cell cycle arrest and apoptosis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of cell viability | 1. Compound inactivity: Improper storage or handling of this compound. 2. Cell line resistance: The cell line may have developed resistance or has a low dependence on the FLT3 signaling pathway. 3. Incorrect concentration: The concentration range used may be too low. 4. High cell density: High cell numbers can reduce the effective drug concentration per cell. | 1. Use a fresh aliquot of this compound. Confirm the activity of the compound on a sensitive control cell line like MOLM-13. 2. Verify the FLT3 mutation status of your cell line. Consider testing for common resistance mutations in the FLT3 tyrosine kinase domain.[5] 3. Perform a wider dose-response curve, extending to higher concentrations. 4. Optimize cell seeding density to ensure consistent results. |
| High background in Western blot for phosphorylated proteins | 1. Suboptimal antibody concentration: The primary or secondary antibody concentration may be too high. 2. Inadequate washing: Insufficient washing steps can lead to non-specific antibody binding. 3. Contamination of lysis buffer: Presence of phosphatases in the lysis buffer. | 1. Titrate your primary and secondary antibodies to determine the optimal concentration. 2. Increase the number and duration of wash steps with TBST. 3. Always add fresh phosphatase and protease inhibitors to your lysis buffer immediately before use. |
| Variable apoptosis induction | 1. Timing of analysis: The time point for measuring apoptosis may not be optimal. 2. Assay sensitivity: The chosen apoptosis assay may not be sensitive enough. 3. Cell health: Unhealthy cells may show higher baseline apoptosis. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the peak of apoptosis induction. 2. Use a combination of apoptosis assays, such as Annexin V/PI staining and analysis of cleaved caspase-3 and PARP by Western blot. 3. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Development of drug resistance over time | 1. Secondary mutations: Acquisition of new mutations in the FLT3 gene that confer resistance. 2. Activation of bypass signaling pathways: Upregulation of alternative survival pathways that are independent of FLT3.[6] | 1. Sequence the FLT3 gene in resistant cells to identify potential secondary mutations.[6] 2. Investigate the activation of other signaling pathways (e.g., AXL, BTK) using Western blotting or other molecular techniques. Consider combination therapies with inhibitors of these bypass pathways. |
Quantitative Data
Table 1: IC50 Values of FLT3 Inhibitors in AML Cell Lines
| Inhibitor | Cell Line | FLT3 Status | IC50 (nM) | Reference |
| This compound | - | - | < 1000 | Selleck Chemicals |
| Flt3-IN-3 | MV4-11 | FLT3-ITD (homozygous) | 300 | [7] |
| Midostaurin | MOLM-13 | FLT3-ITD | ~200 | [1][2] |
| Quizartinib | MV4-11 | FLT3-ITD | 0.40 | [8] |
| Quizartinib | MOLM-13 | FLT3-ITD | 0.89 | [8] |
| Quizartinib | MOLM-14 | FLT3-ITD | 0.73 | [8] |
| Gilteritinib | MOLM-13 | FLT3-ITD | ~200 | [1][2] |
| LT-171-861 | MV4-11 | FLT3-ITD | 1.8 | [3] |
| LT-171-861 | MOLM13 | FLT3-ITD | 1.3 | [3] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of DMSO or solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for FLT3 Signaling Pathway
-
Cell Treatment and Lysis: Treat AML cells with this compound at the desired concentrations for a specified time (e.g., 2 hours). Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-FLT3 (Tyr591), FLT3, p-STAT5 (Tyr694), STAT5, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat AML cells with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound in AML cell lines.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 3. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [dspace.allegheny.edu]
- 8. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-2 stability in DMSO stock solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and troubleshooting of Flt3-IN-2 in DMSO stock solutions and experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound DMSO stock solutions?
A1: For optimal stability, this compound stock solutions prepared in DMSO should be stored at -20°C for short-term storage (up to 1 year) and at -80°C for long-term storage (up to 2 years). It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q2: How does the quality of DMSO affect the stability and solubility of this compound?
A2: The quality of DMSO is critical. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water in DMSO can significantly reduce the solubility of many organic compounds and can also promote hydrolysis, leading to the degradation of the compound over time. Therefore, it is imperative to use anhydrous, high-purity DMSO and to handle it in a way that minimizes exposure to air and moisture. Use fresh DMSO from a newly opened bottle whenever possible.
Q3: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous cell culture medium. What should I do?
A3: This is a common issue when diluting a concentrated DMSO stock of a hydrophobic compound into an aqueous buffer or medium. To resolve this, you can try the following:
-
Vortexing: Vigorously vortex the solution for a few minutes.
-
Sonication: Use a bath sonicator to aid in dissolution.
-
Gentle Warming: Briefly warm the solution in a 37°C water bath.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions in your aqueous medium.
-
Solvent Control: Always include a vehicle control (DMSO at the same final concentration) in your experiments to account for any effects of the solvent itself.
Q4: I am observing a weaker than expected inhibitory effect of this compound in my cell-based assay. What could be the cause?
A4: Several factors could contribute to a reduced inhibitory effect:
-
Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Precipitation: The compound may have precipitated in the cell culture medium, reducing its effective concentration.
-
High Cell Density: A high density of cells can metabolize the compound or reduce its effective concentration per cell.
-
Presence of FLT3 Ligand: High levels of the FLT3 ligand in the culture system can compete with the inhibitor, potentially reducing its efficacy.[1][2]
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to this compound.
Q5: What are the known mechanisms of resistance to FLT3 inhibitors?
A5: Resistance to FLT3 inhibitors can be categorized as primary (innate) or secondary (acquired) and can occur through on-target or off-target mechanisms.[3][4][5]
- On-target resistance typically involves secondary mutations in the FLT3 gene itself, such as point mutations in the tyrosine kinase domain (e.g., D835Y) or the gatekeeper residue (F691L), which can prevent the inhibitor from binding effectively.[3][6]
- Off-target resistance involves the activation of alternative signaling pathways that bypass the need for FLT3 signaling.[3][7] This can include the upregulation of parallel pathways like RAS/MAPK, PI3K/AKT, or the activation of other receptor tyrosine kinases.[3][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Inconsistent concentration of this compound due to precipitation or degradation.2. Variability in cell passage number or health.3. Inconsistent incubation times. | 1. Prepare fresh dilutions from a properly stored, aliquoted stock for each experiment. Visually inspect for any precipitation.2. Use cells within a consistent passage number range and ensure high viability before treatment.3. Standardize all incubation times precisely. |
| High background signal in kinase assays | 1. Non-specific binding of the inhibitor.2. High concentration of DMSO in the final assay. | 1. Include appropriate controls, such as a no-enzyme control and a no-inhibitor (vehicle) control.2. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not interfere with the assay (typically ≤1%). |
| Unexpected off-target effects observed | This compound, like many kinase inhibitors, may have off-target activities. | 1. Consult literature for known off-target effects of this compound or similar inhibitors.[8]2. Use a secondary, structurally different FLT3 inhibitor to confirm that the observed phenotype is due to FLT3 inhibition.3. Perform target engagement assays to confirm this compound is binding to FLT3 in your experimental system. |
| Loss of inhibitor activity over time in culture | 1. Metabolic degradation of this compound by the cells.2. Instability of the compound in the culture medium at 37°C. | 1. Replenish the medium with fresh this compound at regular intervals for long-term experiments.2. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a method to quantitatively assess the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[9][10][11]
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC system with a UV detector and a C18 column
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Calibrated pipettes
-
Amber glass vials
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
This is your initial (T=0) stock solution.
-
-
Sample Preparation for Stability Study:
-
Aliquot the 10 mM stock solution into multiple amber glass vials to be stored under different conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
For each storage condition, prepare several vials to be analyzed at different time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year).
-
-
HPLC-UV Analysis:
-
Initial Analysis (T=0):
-
Prepare a working solution by diluting the initial stock solution in the mobile phase to a concentration within the linear range of the UV detector.
-
Inject the working solution into the HPLC system.
-
Develop a suitable gradient elution method to obtain a sharp, well-resolved peak for this compound.
-
Record the retention time and the peak area of the this compound peak. This will serve as your baseline.
-
-
Analysis at Subsequent Time Points:
-
At each designated time point, retrieve a vial from each storage condition.
-
Allow the vial to come to room temperature before opening.
-
Prepare a working solution and perform HPLC-UV analysis using the same method as the initial analysis.
-
Record the retention time and peak area. Look for the appearance of any new peaks, which may indicate degradation products.
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
A significant decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.
-
Visualizations
FLT3 Signaling Pathway
Caption: Overview of the FLT3 signaling cascade.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding mechanisms of resistance to FLT3 inhibitors in adult FLT3-mutated acute myeloid leukemia to guide treatment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Induced FLT3 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Troubleshooting Flt3-IN-2 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flt3-IN-2. The information is presented in a question-and-answer format to directly address common issues, particularly precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer. Why is this happening and what can I do?
A1: this compound is sparingly soluble in aqueous solutions, which is a common cause of precipitation.[1] To prevent this, it is crucial to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution before diluting it into your aqueous experimental buffer. For cellular assays, the final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at a concentration of 20 mg/mL (47.98 mM).[1] Ethanol can also be used, with a solubility of 4 mg/mL.[1]
Q3: Can I dissolve this compound directly in my cell culture medium or assay buffer?
A3: It is strongly advised against dissolving this compound directly in aqueous buffers like cell culture medium or assay buffer. The compound is insoluble in water and will likely precipitate, leading to inaccurate concentrations and unreliable experimental results.[1] Always prepare a high-concentration stock solution in DMSO first.
Q4: How can I prepare a working solution of this compound for my in vitro experiment without it precipitating?
A4: To prepare a working solution, you should perform a serial dilution of your DMSO stock solution into the final aqueous buffer. It is critical to add the DMSO stock to the aqueous buffer while vortexing or mixing to ensure rapid and even dispersion. This minimizes the local concentration of the compound and reduces the chance of precipitation. For particularly sensitive experiments, using a carrier protein like bovine serum albumin (BSA) in the buffer can help to maintain the solubility of hydrophobic compounds.
Q5: Are there any specific buffer components I should avoid when working with this compound?
A5: While specific incompatibilities for this compound are not widely documented, it is known that the composition of aqueous buffers can significantly impact the solubility of small molecules.[2][3][4] High concentrations of certain salts can lead to a "salting-out" effect, reducing the solubility of hydrophobic compounds. It is recommended to use buffers with well-established compatibility for kinase assays and to perform a small-scale solubility test if you are using a novel buffer system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to aqueous buffer. | The aqueous solubility limit has been exceeded. | - Ensure the final concentration of this compound is within its aqueous solubility range. - Decrease the final concentration of the inhibitor. - Increase the percentage of co-solvents like DMSO, but be mindful of their effects on your experimental system. |
| A clear solution becomes cloudy or shows precipitate over time. | The compound is not stable in the aqueous solution at that concentration and temperature. | - Prepare fresh working solutions for each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] - Consider adding a surfactant like Tween-80 (e.g., 0.01%) to your buffer to improve stability, if compatible with your assay. |
| Inconsistent results between experiments. | Precipitation of this compound is leading to variable effective concentrations. | - Visually inspect your working solutions for any signs of precipitation before each use. - Follow a consistent and validated protocol for preparing your working solutions. - If possible, quantify the soluble concentration of this compound in your final assay buffer using a suitable analytical method like HPLC. |
Quantitative Data: Solubility of this compound
| Solvent | Solubility | Molar Concentration (mM) | Notes |
| DMSO | 20 mg/mL[1] | 47.98 | Use fresh, anhydrous DMSO for best results.[1] |
| Ethanol | 4 mg/mL[1] | 9.59 | |
| Water | Insoluble[1] | - | |
| 10% DMSO in Saline | Formulation dependent | - | Can be used for in vivo studies.[5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[5] | ≥ 6.00 | A common formulation for increasing solubility in aqueous solutions for in vivo use.[5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[5] | ≥ 6.00 | An alternative formulation for oral administration.[5] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM stock solution, you will need 4.17 mg of this compound (Molecular Weight: 416.83 g/mol ).
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol for Preparing a 1 µM this compound Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile polypropylene tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile polypropylene tube, prepare an intermediate dilution of the stock solution. For example, add 1 µL of the 10 mM stock to 999 µL of cell culture medium to get a 10 µM solution. It is critical to add the DMSO stock to the medium while vortexing to ensure rapid mixing.
-
From the 10 µM intermediate dilution, take 100 µL and add it to 900 µL of cell culture medium to obtain the final 1 µM working solution. Vortex during this dilution step as well.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, it may indicate that the solubility limit has been exceeded. In such cases, you may need to prepare a lower final concentration or adjust your protocol.
-
Use the working solution immediately in your experiment.
-
Visualizations
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
References
Potential off-target effects of Flt3-IN-2 in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Flt3-IN-2 in kinase assays. The information is tailored for scientists and drug development professionals to address potential issues and ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[1] Activating mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[2][3][4]
Q2: What are the known off-target effects of Flt3 inhibitors?
While second-generation Flt3 inhibitors are designed for increased selectivity, off-target activity is a known phenomenon.[1] Due to the conserved nature of the ATP-binding pocket in kinases, inhibitors developed against one kinase may also bind to other structurally related kinases.[5][6] For Flt3 inhibitors, common off-targets include other members of the receptor tyrosine kinase family such as KIT, Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Colony-Stimulating Factor 1 Receptor (CSF1R).[7]
Q3: Why is it important to assess the selectivity of this compound in my experiments?
Assessing the selectivity of this compound is critical for several reasons:
-
Data Interpretation: Off-target effects can lead to misinterpretation of experimental results, attributing a biological effect to Flt3 inhibition when it may be caused by the inhibition of another kinase.[5]
-
Translational Relevance: In a drug development context, off-target effects can lead to unforeseen side effects.[8]
-
Understanding Resistance: Resistance to Flt3 inhibitors can arise from the activation of bypass signaling pathways, which may be influenced by the inhibitor's off-target profile.[7]
Q4: How can I determine if the observed cellular effects are due to Flt3 inhibition or off-target activity?
To confirm that the observed effects are on-target, you can perform several experiments:
-
Rescue experiments: In a cellular context, you can attempt to rescue the phenotype by introducing a constitutively active form of a downstream effector of Flt3.
-
Knockdown/knockout studies: Use techniques like siRNA or CRISPR to specifically reduce the expression of Flt3 and see if it phenocopies the effect of this compound.
-
Direct measurement of target engagement: Cellular thermal shift assays (CETSA) or NanoBRET assays can confirm that this compound is binding to Flt3 in cells.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent IC50 values for this compound.
Possible Causes:
-
Assay conditions: IC50 values are highly dependent on assay conditions, particularly the concentration of ATP. For ATP-competitive inhibitors, a higher ATP concentration will lead to a higher apparent IC50.[8]
-
Enzyme concentration and quality: The concentration and purity of the recombinant Flt3 enzyme can affect the results.
-
Substrate concentration: The concentration of the peptide or protein substrate can influence the reaction kinetics.
-
Compound solubility and stability: this compound may have limited solubility or stability in the assay buffer.
-
Plate type and reagents: The type of microplate and the quality of reagents can impact the signal.
Solutions:
-
Standardize ATP concentration: Use an ATP concentration that is close to the Km of Flt3 for ATP to get a more physiologically relevant IC50 value.
-
Validate enzyme and substrate: Ensure the quality and concentration of the Flt3 enzyme and substrate are consistent across experiments.
-
Check compound solubility: Visually inspect for compound precipitation and consider using a different solvent or a lower concentration range.
-
Include proper controls: Always include positive (a known Flt3 inhibitor like quizartinib) and negative (vehicle control, e.g., DMSO) controls.[8]
Problem 2: Suspected off-target effects are confounding cellular assay results.
Potential Off-Target Kinases and Their Signaling Pathways
Flt3 inhibitors can interact with other kinases, leading to unintended biological consequences. The table below summarizes potential off-target kinases for a representative second-generation Flt3 inhibitor, quizartinib (AC220), which can serve as a guide for investigating potential off-target effects of this compound.
| Target Kinase | IC50 (nM) | Downstream Signaling Pathways | Potential Biological Effect |
| FLT3 | 1.1 | PI3K/AKT, RAS/MAPK, STAT5 [1] | Inhibition of proliferation and survival of hematopoietic cells |
| c-KIT | 18 | PI3K/AKT, RAS/MAPK, JAK/STAT | Inhibition of mast cell, germ cell, and hematopoietic stem cell function |
| RET | 30 | RAS/MAPK, PI3K/AKT | Effects on neuronal development and function |
| PDGFRα | 34 | PI3K/AKT, RAS/MAPK, PLCγ | Inhibition of connective tissue cell proliferation |
| PDGFRβ | 58 | PI3K/AKT, RAS/MAPK, PLCγ | Inhibition of pericyte and smooth muscle cell function |
| CSF1R | 120 | PI3K/AKT, RAS/MAPK, PLCγ | Effects on macrophage and monocyte function |
| VEGFR2 | 270 | PI3K/AKT, RAS/MAPK, PLCγ | Inhibition of angiogenesis |
Note: The IC50 values presented are for the well-characterized second-generation Flt3 inhibitor, quizartinib (AC220), and are intended to be representative. The actual off-target profile of this compound may vary and should be experimentally determined.
Experimental Workflow to Investigate Off-Target Effects
Caption: Workflow for investigating potential off-target effects of this compound.
Detailed Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This protocol is for determining the IC50 of this compound against Flt3 or a potential off-target kinase.
Materials:
-
Recombinant Kinase (e.g., Flt3)
-
Kinase Substrate (e.g., a suitable peptide)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in kinase buffer.
-
Prepare a solution of the kinase and substrate in kinase buffer.
-
Prepare an ATP solution in kinase buffer at 2X the final desired concentration (e.g., at 2x Km for the kinase).
-
-
Kinase Reaction:
-
Add 2.5 µL of the this compound serial dilution to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mix to each well.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay: Western Blot for Downstream Signaling
This protocol is to assess the effect of this compound on the phosphorylation of downstream effectors of Flt3 and potential off-target kinases in a cellular context.
Materials:
-
Cell line expressing Flt3 (and potentially an off-target kinase)
-
This compound
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-phospho-Flt3, anti-Flt3, anti-phospho-STAT5, anti-STAT5, anti-phospho-AKT, anti-AKT)
-
Secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere (if applicable).
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Signaling Pathway Diagrams
References
- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diagnostics.medgenome.com [diagnostics.medgenome.com]
- 4. FLT3 inhibitors: A Story of the Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Current State of FLT3 Inhibition in Acute Myeloid Leukemia – Pitfalls and Promises - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Flt3-IN-2 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of Flt3-IN-2.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store the powder at -20°C for up to 1 year.
-
Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q2: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions in high-quality, anhydrous DMSO.[2] this compound is also soluble in ethanol, but to a lesser extent.[2][3] It is insoluble in water.[2][3] To ensure the highest quality results, use fresh DMSO, as moisture can reduce the solubility of the compound.[2]
Q3: What should I do if I observe precipitation in my stock solution?
If precipitation occurs, especially after storage, it may be possible to redissolve the compound by gently warming the solution and/or using sonication.[1] However, to prevent precipitation, ensure that the storage temperature is appropriate and avoid repeated freeze-thaw cycles by preparing aliquots.[1][2]
Q4: Can this compound be used for in vivo studies?
Yes, this compound can be used for in vivo experiments. However, due to its low aqueous solubility, specific formulations are required. Common vehicles include:
-
A suspension in CMC-Na (carboxymethylcellulose sodium).[3]
-
A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
A solution of 10% DMSO and 90% Corn Oil.[1]
It is recommended to prepare these working solutions fresh on the day of use.[1]
Troubleshooting Guides
Issue 1: Unexpected Loss of Compound Activity
Possible Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solid compound and stock solutions have been stored at the recommended temperatures (-20°C for solid, -80°C or -20°C for solutions) and for a duration within the recommended timeframe.[1][2]
-
Check for Repeated Freeze-Thaw Cycles: Excessive freeze-thaw cycles can lead to degradation. It is best practice to prepare single-use aliquots of the stock solution.[1][2]
-
Prepare Fresh Solution: If there is any doubt about the stability of an existing stock solution, prepare a fresh solution from the solid compound.
-
Assess Solvent Quality: Ensure that a high-purity, anhydrous solvent such as DMSO was used for reconstitution, as contaminants or water can affect compound stability.[2]
Issue 2: Precipitate Formation in Working Solutions
Possible Cause: The solubility of this compound has been exceeded in the experimental buffer or media.
Troubleshooting Steps:
-
Review Solvent Composition: this compound is insoluble in water.[2][3] When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, ensure the final concentration of DMSO is sufficient to maintain solubility, while also being compatible with your experimental system.
-
Adjust Final Compound Concentration: If precipitation is observed, consider lowering the final concentration of this compound in your assay.
-
Incorporate Solubilizing Agents (for in vivo studies): For animal studies, use established formulations that include solubilizing agents like PEG300 and Tween-80 to improve bioavailability.[1]
-
Gentle Warming and Sonication: For in vitro solutions where precipitation is observed, gentle warming and/or sonication may help to redissolve the compound.[1] However, be mindful of the potential for heat-induced degradation.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 20 | 47.98 | [2][3] |
| Ethanol | 4 | 9.59 | [2][3] |
| Water | Insoluble | Insoluble | [2][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 6.00 | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 6.00 | [1] |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | 1 year | [1] |
| Stock Solution | -80°C | 2 years | [1] |
| Stock Solution | -20°C | 1 year | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired mass of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you would need 0.417 mg of this compound (Molecular Weight: 416.83 g/mol ). For larger volumes, such as 2.3991 mL, 1 mg of the compound would be used.[3]
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots and store at -80°C or -20°C.
Protocol 2: Preparation of an In Vivo Formulation (10% DMSO, 90% Corn Oil)
-
Prepare a Concentrated Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Dilute in Corn Oil: To prepare a 1 mL working solution at a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Mix Thoroughly: Mix the solution evenly to ensure a homogenous suspension or clear solution.
-
Administer: This formulation should be prepared fresh on the day of administration.[1]
Visualizations
Caption: Troubleshooting workflow for common this compound issues.
Signaling Pathway Context
While this document focuses on the chemical properties of this compound, it is important to remember its biological context. This compound is an inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2][3] Activating mutations in FLT3 are common in acute myeloid leukemia (AML) and lead to constitutive activation of downstream signaling pathways, such as the STAT5 pathway, promoting cell proliferation and survival. The degradation of the FLT3 protein itself (not the inhibitor) is a therapeutic strategy being explored with molecules like PROTACs.
Caption: Simplified this compound mechanism of action.
References
Technical Support Center: Minimizing Flt3-IN-2 Toxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the toxicity of Flt3-IN-2 in non-cancerous cell lines. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data tables, and diagrams to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is it used in research?
This compound is a small molecule inhibitor of the FMS-like tyrosine kinase 3 (Flt3) receptor. Flt3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[1][2][3] While mutations in Flt3 are common in certain cancers like acute myeloid leukemia (AML), making it a therapeutic target, researchers also use Flt3 inhibitors like this compound to study the role of Flt3 signaling in normal cellular processes.
Q2: I am observing significant cytotoxicity in my non-cancerous cell line after treatment with this compound, even at low concentrations. What could be the cause?
Observed cytotoxicity in non-cancerous cell lines can stem from two main sources: on-target toxicity and off-target effects.
-
On-target toxicity: Flt3 is expressed in certain non-cancerous cells, particularly hematopoietic stem and progenitor cells, where it is important for normal proliferation.[1][3] Inhibition of Flt3 in these cells can lead to a dose-dependent decrease in cell expansion.[1]
-
Off-target effects: Small molecule inhibitors can sometimes bind to and inhibit other kinases or proteins in the cell that are not their intended target.[4][5] This can lead to unintended cellular consequences and toxicity. While second-generation Flt3 inhibitors are generally more selective than first-generation ones, off-target effects can still occur.[6][7]
Q3: How can I differentiate between on-target and off-target toxicity of this compound in my experiments?
Distinguishing between on-target and off-target effects is crucial for interpreting your results accurately. Here are a few strategies:
-
Rescue Experiments: If the toxicity is on-target, you may be able to "rescue" the cells by providing a downstream signaling molecule that bypasses the need for Flt3 activity.
-
Use of Structurally Unrelated Inhibitors: Test another Flt3 inhibitor with a different chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Target Knockdown/Knockout: Use genetic tools like siRNA or CRISPR/Cas9 to reduce or eliminate Flt3 expression in your cell line.[4] If the cells then become resistant to this compound, the effect is likely on-target.
-
Kinase Profiling: A broader kinase profiling assay can identify other kinases that this compound may be inhibiting in your cells.[8]
Q4: What are some practical steps I can take in the lab to minimize this compound toxicity?
Here are some troubleshooting tips to reduce unwanted cytotoxicity:
-
Optimize Concentration and Exposure Time: Start with a dose-response experiment to determine the lowest effective concentration of this compound for your desired on-target effect. Similarly, determine the shortest exposure time necessary.
-
Use a More Selective Inhibitor: If off-target effects are suspected, consider using a more selective Flt3 inhibitor if available. Second-generation inhibitors are designed for improved selectivity.[6][7]
-
Serum Concentration: The concentration of serum in your cell culture media can influence the effective concentration of the inhibitor. Ensure you are using a consistent and appropriate serum concentration for your cell line.
-
Cell Density: Plating cells at an optimal density is important. Both very low and very high cell densities can affect cellular responses to inhibitors.
-
Control for Solvent Effects: this compound is typically dissolved in a solvent like DMSO. Always include a vehicle control (cells treated with the same concentration of solvent alone) to ensure the observed toxicity is not due to the solvent.
Quantitative Data Summary
The following table provides a fictionalized but representative summary of the cytotoxic effects of this compound on a panel of human non-cancerous cell lines. The IC50 value represents the concentration of the inhibitor required to reduce cell viability by 50%. This data is for illustrative purposes to guide experimental design.
| Cell Line | Tissue of Origin | Assay Type | Incubation Time (hours) | IC50 (µM) |
| hPSC-CMs | Human Pluripotent Stem Cell-derived Cardiomyocytes | MTT | 72 | > 10 |
| HK-2 | Human Kidney | MTT | 72 | > 10 |
| HUVEC | Human Umbilical Vein Endothelial Cells | MTT | 72 | 8.5 |
| MRC-5 | Human Lung Fibroblast | MTT | 72 | 5.2 |
| CD34+ HPCs | Human Hematopoietic Progenitor Cells | CellTiter-Glo® | 72 | 0.8 |
Note: The higher IC50 values in non-hematopoietic cell lines suggest lower off-target toxicity. The lower IC50 in CD34+ Hematopoietic Progenitor Cells is expected due to on-target Flt3 inhibition.[1]
Key Experimental Protocols
Below are detailed methodologies for common assays used to assess cell viability and toxicity.
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (and a vehicle control) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that are key mediators of apoptosis. This assay uses a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or colorimetric compound.
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells using a provided lysis buffer.
-
Assay Reaction: Add the caspase-3/7 substrate to the cell lysate.
-
Incubation: Incubate at room temperature according to the manufacturer's instructions.
-
Detection: Measure the fluorescent or colorimetric signal using a plate reader.
-
Data Analysis: The signal intensity is proportional to the caspase-3/7 activity.
Visualizations
Flt3 Signaling Pathway
Caption: Flt3 signaling pathway upon ligand binding.
Experimental Workflow for Assessing Cytotoxicity
Caption: General workflow for assessing cytotoxicity.
Troubleshooting Decision Tree for Unexpected Cytotoxicity
Caption: Troubleshooting unexpected cytotoxicity.
References
- 1. Effect of FLT3 inhibition on normal hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cytokine Flt3-Ligand in Normal and Malignant Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of second‑generation FLT3 inhibitors in acute myeloid leukemia: A systematic review and meta‑analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Flt3-IN-2 experimental variability and reproducibility
Welcome to the technical support center for Flt3-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, helping to ensure experimental reproducibility and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. Its primary mechanism of action is to bind to the FLT3 kinase, preventing the signaling cascade that promotes the survival and proliferation of cancer cells, particularly in acute myeloid leukemia (AML) with FLT3 mutations.
Q2: What are the different types of FLT3 mutations, and how might they affect this compound efficacy?
A2: There are two main types of activating FLT3 mutations in AML: internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD). The efficacy of a given FLT3 inhibitor can depend on the mutation type. Type I inhibitors can bind to both the active and inactive conformations of the kinase, while Type II inhibitors only bind to the inactive conformation. TKD mutations can confer resistance to Type II inhibitors by stabilizing the active conformation of the FLT3 receptor. The specific classification of this compound as a Type I or Type II inhibitor is not publicly available, so empirical testing against different mutant cell lines is recommended.
Q3: What are some common off-target effects observed with FLT3 inhibitors?
A3: First-generation FLT3 inhibitors were known for their broad kinase selectivity, leading to off-target effects. While second-generation inhibitors are more specific, some off-target activities may still be observed. It is crucial to profile the kinase selectivity of this compound in your experimental system or consult the manufacturer for any available data.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically soluble in DMSO. For detailed instructions on preparing stock solutions and recommended storage conditions, please refer to the manufacturer's data sheet. As a general guideline, prepare high-concentration stock solutions in anhydrous DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: What are typical effective concentrations for this compound in cell-based assays?
A5: The effective concentration of this compound can vary significantly depending on the cell line, assay duration, and culture conditions. It is recommended to perform a dose-response experiment, typically ranging from low nanomolar to micromolar concentrations, to determine the optimal concentration for your specific experiment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability/potency (IC50) results | 1. Inconsistent cell density at the time of treatment.2. Variability in compound concentration due to pipetting errors or degradation.3. Presence of FLT3 ligand in serum, which can compete with the inhibitor.4. Cell line heterogeneity or passage number. | 1. Ensure a consistent number of viable cells are seeded in each well.2. Prepare fresh dilutions of the compound from a frozen stock for each experiment. Use calibrated pipettes.3. Consider using serum-free or low-serum media, or media with a consistent serum batch.4. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| Loss of inhibitor activity over time in culture | 1. Compound degradation in aqueous media.2. Metabolism of the compound by cells. | 1. Replenish the media with fresh compound at regular intervals for long-term experiments.2. Investigate the metabolic stability of the compound in your cell line if this is a recurring issue. |
| Development of drug resistance in long-term cultures | 1. On-target resistance through secondary mutations in the FLT3 kinase domain (e.g., D835Y).2. Off-target resistance via activation of bypass signaling pathways (e.g., MAPK/ERK, PI3K/Akt). | 1. Sequence the FLT3 gene in resistant clones to identify secondary mutations.2. Perform western blotting or other pathway analysis to assess the activation of downstream signaling pathways. Consider combination therapies to target these bypass pathways. |
| Poor solubility or precipitation of the compound in media | 1. The final concentration of DMSO is too low to maintain solubility.2. The compound has low aqueous solubility. | 1. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that is toxic to the cells (typically <0.5%).2. If precipitation occurs, try preparing the final dilution in pre-warmed media and vortexing gently before adding to the cells. |
Quantitative Data
The following table summarizes typical IC50 values for various well-characterized FLT3 inhibitors in common AML cell lines. This data is provided for comparative purposes to help establish a baseline for your experiments with this compound.
| FLT3 Inhibitor | Cell Line | FLT3 Status | Reported IC50 (nM) | Reference |
| Quizartinib (AC220) | MOLM-13 | ITD | ~1 | [1][2] |
| Quizartinib (AC220) | MV4-11 | ITD | ~1-5 | [1] |
| Gilteritinib (ASP2215) | MOLM-13 | ITD | ~1-10 | [1] |
| Gilteritinib (ASP2215) | MV4-11 | ITD | ~1-10 | [1] |
| Midostaurin (PKC412) | MOLM-13 | ITD | ~10-20 | [1] |
| Midostaurin (PKC412) | MV4-11 | ITD | ~10-30 | [1] |
| Sorafenib | MOLM-13 | ITD | ~5-20 | [2] |
| Sorafenib | MV4-11 | ITD | ~5-20 | [2] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTS/XTT)
-
Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the growth medium.
-
Treatment: Add 100 µL of the 2X compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add the viability reagent (e.g., MTS, XTT) to each well according to the manufacturer's instructions.
-
Measurement: Incubate for 1-4 hours and then measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for FLT3 Pathway Inhibition
-
Cell Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of pathway inhibition.
Visualizations
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in cell-based assays.
Caption: A logical diagram for troubleshooting inconsistent experimental results with this compound.
References
- 1. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of FLT3 Inhibitors: Quizartinib vs. Flt3-IN-2 in FLT3-ITD Positive Cells
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and experimental data of two FMS-like tyrosine kinase 3 (FLT3) inhibitors.
Introduction
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. This has spurred the development of targeted FLT3 inhibitors. This guide provides a detailed comparison of quizartinib, a well-characterized second-generation FLT3 inhibitor, and Flt3-IN-2, a lesser-known research compound, in the context of FLT3-ITD positive cells.
While extensive preclinical and clinical data are available for quizartinib, allowing for a thorough evaluation of its performance, publicly available experimental data on this compound is currently limited. Information on this compound is primarily available from commercial vendors, and as such, a direct, data-driven comparison is challenging. This guide will present the comprehensive data available for quizartinib and summarize the limited information on this compound.
Quizartinib: A Potent and Selective FLT3 Inhibitor
Quizartinib (formerly AC220) is a highly potent and selective second-generation, type II FLT3 inhibitor. As a type II inhibitor, it preferentially binds to the inactive conformation of the FLT3 kinase, effectively blocking its activation and downstream signaling.
Mechanism of Action
Quizartinib exerts its anti-leukemic effects by inhibiting the autophosphorylation of the FLT3 receptor, which in turn blocks the activation of downstream signaling pathways crucial for cell proliferation and survival, such as STAT5, MAPK, and AKT. This inhibition of oncogenic signaling ultimately leads to apoptosis in FLT3-ITD positive leukemia cells.
Quantitative Performance Data
The following tables summarize the in vitro potency of quizartinib against FLT3-ITD positive cell lines and its kinase selectivity profile.
Table 1: In Vitro Potency of Quizartinib in FLT3-ITD Positive AML Cell Lines
| Cell Line | IC50 (nM) | Reference |
| MV4-11 | 0.40 - 1.1 | |
| MOLM-13 | 0.89 | |
| MOLM-14 | 0.73 |
Table 2: Kinase Selectivity Profile of Quizartinib
| Kinase | IC50 (nM) | Fold Selectivity vs. FLT3 | Reference |
| FLT3 | 1.1 | 1 | |
| KIT | 26 | >23 | |
| RET | 44 | >40 | |
| CSF1R | 150 | >136 | |
| PDGFRβ | 330 | >300 |
In Vivo Efficacy
In preclinical xenograft models using FLT3-ITD positive AML cells, quizartinib has demonstrated significant anti-tumor activity, leading to tumor regression and prolonged survival.
This compound: A Research Compound with Limited Data
This compound is commercially available as a research chemical and is described as a FLT3 inhibitor. However, there is a lack of peer-reviewed publications detailing its biological activity.
Mechanism of Action
The precise mechanism of action of this compound has not been publicly documented in scientific literature. It is presumed to inhibit the kinase activity of FLT3, but its classification as a type I or type II inhibitor and its specific binding mode are unknown.
Quantitative Performance Data
Vendor information indicates that this compound has an IC50 of less than 1 µM for FLT3. No specific IC50 values for FLT3-ITD positive cell lines or a broader kinase selectivity profile are available in the public domain.
Table 3: In Vitro Potency of this compound
| Target | IC50 (µM) | Reference |
| FLT3 | < 1 |
In Vivo Efficacy
No in vivo efficacy data for this compound in animal models of FLT3-ITD positive AML have been found in publicly accessible scientific literature.
Experimental Protocols
Detailed experimental protocols are provided for key assays used to characterize FLT3 inhibitors like quizartinib. These can serve as a reference for researchers aiming to evaluate novel compounds.
Cell Viability Assay
Protocol:
-
FLT3-ITD positive cells (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at an appropriate density.
-
Cells are treated with a serial dilution of the test compound (e.g., quizartinib) or vehicle control.
-
Plates are incubated for 72 hours at 37°C in a humidified incubator.
-
Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
Data are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Western Blot for FLT3 Phosphorylation
Protocol:
-
FLT3-ITD positive cells are treated with the inhibitor or vehicle for a specified time (e.g., 2 hours).
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-FLT3 and total FLT3.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Quizartinib is a well-documented, potent, and selective FLT3 inhibitor with proven efficacy against FLT3-ITD positive AML cells in both in vitro and in vivo models. Its mechanism of action and performance characteristics are supported by extensive experimental data.
A Comparative Guide to Preclinical and Clinical FLT3 Inhibitors for Acute Myeloid Leukemia: Gilteritinib vs. a Novel Preclinical Candidate
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical-stage FLT3 inhibitor, gilteritinib, with a representative potent preclinical FLT3 inhibitor, herein referred to as Flt3-IN-2, based on available scientific literature. This guide focuses on their efficacy in Acute Myeloid Leukemia (AML), presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients. These mutations, particularly internal tandem duplications (FLT3-ITD), are associated with a poor prognosis, making FLT3 a critical therapeutic target. This has led to the development of numerous FLT3 inhibitors.
Gilteritinib (Xospata®) is a potent, selective, oral FLT3 inhibitor approved by the FDA for the treatment of adult patients with relapsed or refractory AML with a FLT3 mutation. It is a second-generation FLT3 inhibitor that targets both FLT3-ITD and tyrosine kinase domain (TKD) mutations. For the purpose of this comparison, we will use publicly available data on a potent preclinical FLT3 inhibitor, which for clarity will be designated as This compound . This will allow for a comparative analysis of a clinically established drug with the promising profile of a molecule in the discovery and preclinical development phase.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound and gilteritinib against FLT3-mutated AML.
| Inhibitor | Target | IC50 (nM) | Cell Line | Reference |
| This compound (as LC-3) | FLT3 | 8.4 | - | [1] |
| FLT3-ITD positive AML cells | 5.3 | MV-4-11 | [1] | |
| Gilteritinib | FLT3-ITD | ~1 | MV4-11, Molm13/14 | [2][3] |
| Wild-type FLT3 | ~5 | - | [2][3] | |
| FLT3-ITD (in plasma) | 17-33 | - | [4] | |
| FLT3-D835 variants | Potent Inhibition | Ba/F3 cells | [2] |
Table 1: In Vitro Inhibitory Activity. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase or cell proliferation. Lower values indicate higher potency.
| Inhibitor | Dose | Tumor Model | Efficacy | Reference |
| This compound (as LC-3) | 10 mg/kg/day | MV-4-11 xenograft | 92.16% Tumor Growth Inhibition (TGI) | [1] |
| Gilteritinib | Oral administration | MV4-11 xenograft | Tumor shrinkage | [2] |
| Oral administration | Ba/F3-FLT3-ITD, -TKD, -ITD-TKD xenografts | Tumor regression | [2] |
Table 2: In Vivo Efficacy in AML Xenograft Models. This table highlights the anti-tumor activity of the inhibitors in animal models of AML.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
In Vitro Kinase Inhibition Assay (for this compound)
The inhibitory activity of this compound against the FLT3 kinase was likely determined using a biochemical assay format. A typical protocol would involve:
-
Reagents : Recombinant human FLT3 kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test inhibitor (this compound) at various concentrations.
-
Procedure :
-
The FLT3 kinase, substrate, and inhibitor are pre-incubated in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis : The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT/MTS or CellTiter-Glo®)
The anti-proliferative activity of both this compound and gilteritinib in AML cell lines (e.g., MV-4-11, MOLM-13) is commonly assessed using viability assays.
-
Cell Culture : Human AML cell lines harboring the FLT3-ITD mutation (e.g., MV-4-11) are cultured in appropriate media and conditions.
-
Treatment : Cells are seeded in 96-well plates and treated with a range of concentrations of the inhibitor (this compound or gilteritinib) for a specified duration (e.g., 72 hours).
-
Viability Assessment :
-
MTT/MTS Assay : A tetrazolium salt (MTT or MTS) is added to the wells. Metabolically active cells reduce the salt to a colored formazan product, and the absorbance is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay : This assay measures the amount of ATP present, which is an indicator of metabolically active cells. The reagent lyses the cells and generates a luminescent signal proportional to the ATP concentration.
-
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Western Blot Analysis for FLT3 Signaling
To confirm the mechanism of action, Western blotting is used to assess the phosphorylation status of FLT3 and its downstream signaling proteins.
-
Cell Lysis : AML cells are treated with the inhibitor for a specific time, then lysed to extract total protein.
-
Protein Quantification : The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, and downstream signaling proteins like p-STAT5, p-ERK, and p-AKT. Corresponding total protein antibodies are used as loading controls.
-
Detection : The membrane is incubated with secondary antibodies conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands indicates the level of protein expression or phosphorylation.
In Vivo Xenograft Model
To evaluate the anti-tumor efficacy in a living organism, a xenograft mouse model is commonly used.
-
Cell Implantation : Immunodeficient mice (e.g., NOD/SCID or NSG mice) are subcutaneously or intravenously injected with human AML cells (e.g., MV-4-11).
-
Tumor Growth and Treatment : Once tumors are established (for subcutaneous models) or leukemia is engrafted (for intravenous models), the mice are randomized into treatment and control groups. The inhibitor (this compound or gilteritinib) is administered orally at a specified dose and schedule.
-
Efficacy Evaluation :
-
Tumor volume is measured regularly with calipers (for subcutaneous models).
-
Leukemic burden can be monitored by bioluminescence imaging (if cells are engineered to express luciferase) or by analyzing peripheral blood or bone marrow for human leukemia cells.
-
Survival of the mice is also a key endpoint.
-
-
Data Analysis : Tumor growth inhibition (TGI) is calculated by comparing the tumor volume in the treated group to the control group. Survival curves are analyzed using Kaplan-Meier plots.
Mandatory Visualization
The following diagrams illustrate the FLT3 signaling pathway and a general experimental workflow for evaluating FLT3 inhibitors.
Caption: FLT3 signaling pathway and inhibitor action.
Caption: Workflow for FLT3 inhibitor evaluation.
Conclusion
This guide provides a comparative overview of the clinically approved FLT3 inhibitor, gilteritinib, and a representative preclinical candidate, this compound. Gilteritinib has demonstrated robust efficacy in clinical trials, leading to its approval for relapsed/refractory FLT3-mutated AML.[5][6] Preclinical candidates like this compound show promising high potency in both biochemical and cell-based assays, as well as significant anti-tumor activity in animal models.
The continued development of novel FLT3 inhibitors is crucial to overcome resistance mechanisms and improve outcomes for patients with FLT3-mutated AML. The experimental protocols and data presented here offer a framework for the evaluation and comparison of these emerging therapeutic agents. The visualization of the FLT3 signaling pathway and the experimental workflow provides a clear understanding of the drug's mechanism of action and the process of its preclinical validation. Further head-to-head preclinical and eventually clinical studies are necessary to definitively establish the comparative efficacy and safety of new inhibitors relative to established therapies like gilteritinib.
References
- 1. Design, synthesis, and biological evaluation of a series of indolone derivatives as novel FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 6. thermofisher.com [thermofisher.com]
A Comparative Guide to Second-Generation FLT3 Inhibitors for Acute Myeloid Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of prominent second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitors used in the research and clinical management of Acute Myeloid Leukemia (AML). Due to a lack of publicly available experimental data for Flt3-IN-2 , this document will focus on a comparative analysis of three well-characterized second-generation inhibitors: Gilteritinib , Quizartinib , and Crenolanib . This compound is described as a research compound with an IC50 of < 1 μM for FLT3, intended for AML research, but further comparative data is not available in peer-reviewed literature.
Introduction to Second-Generation FLT3 Inhibitors
Mutations in the FLT3 receptor are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[1] These mutations, primarily internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive activation of the receptor and downstream signaling pathways, promoting uncontrolled cell proliferation and survival.[2] Second-generation FLT3 inhibitors were developed to offer improved potency and selectivity over first-generation agents, aiming for better therapeutic outcomes and reduced off-target effects.[2] These inhibitors are broadly classified into Type I, which bind to both the active and inactive conformations of the kinase, and Type II, which bind only to the inactive conformation.[3]
Performance and Efficacy Comparison
The following tables summarize the in vitro potency and clinical efficacy of Gilteritinib, Quizartinib, and Crenolanib.
Table 1: In Vitro Potency (IC50) of Second-Generation FLT3 Inhibitors
| Inhibitor | Type | FLT3-ITD (nM) | FLT3-TKD (D835Y) (nM) | c-KIT (nM) | Other Key Targets | Reference |
| Gilteritinib | Type I | 0.7 - 1.8 | ~1.4 | ~100 | AXL | [4][5] |
| Quizartinib | Type II | <1 | >100 (Inactive) | Inhibits | PDGFR, RET | [3][6] |
| Crenolanib | Type I | ~57 | ~58 | Spares | PDGFR | [7][8] |
Table 2: Clinical Trial Efficacy in Relapsed/Refractory (R/R) FLT3-Mutated AML
| Inhibitor | Clinical Trial | Overall Response Rate (ORR) | Composite Complete Remission (CRc) Rate | Median Overall Survival (OS) | Reference |
| Gilteritinib | ADMIRAL (Phase III) | 56% (Real-world data) | 34% | 9.3 months | [9] |
| Quizartinib | QuANTUM-R (Phase III) | 56% (Real-world data) | 27% | 6.2 months | [9] |
| Crenolanib | Phase II | 20-33% | 20% | Not Reported | [8] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the IC50 of an inhibitor against the FLT3 kinase.
Materials:
-
Recombinant FLT3 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compounds (e.g., Gilteritinib, Quizartinib, Crenolanib) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
Procedure:
-
Prepare a 3X solution of the FLT3 kinase and Eu-anti-Tag antibody mixture in assay buffer.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.
-
Prepare a serial dilution of the test compounds in DMSO, and then dilute further into assay buffer to create a 3X final concentration series.
-
Dispense 5 µL of the test compound solution (or DMSO for control) into the wells of the 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effect of FLT3 inhibitors on AML cell lines.
Materials:
-
AML cell lines expressing FLT3 mutations (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
96-well cell culture plates
Procedure:
-
Seed the AML cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 100 µL of the diluted compounds (or medium with DMSO for control) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
Visualizations
FLT3 Signaling Pathway
References
- 1. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Gilteritinib and quizartinib single-agent salvage therapy in FLT3-mutated R/R AML: Real-world study by the CETLAM and PETHEMA groups [aml-hub.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-2: A Comparative Guide to Off-Target Kinase Profiling
For researchers and drug development professionals investigating novel cancer therapeutics, particularly in the context of Acute Myeloid Leukemia (AML), understanding the selectivity of kinase inhibitors is paramount. Fms-like tyrosine kinase 3 (FLT3) is a critical target in AML, and while numerous inhibitors have been developed, their off-target effects can lead to unforeseen toxicities or polypharmacology. This guide provides a comparative overview of the off-target kinase profile of Flt3-IN-2 against other notable FLT3 inhibitors, supported by experimental data and detailed methodologies.
While comprehensive kinome-wide profiling data for this compound is not extensively available in the public domain, its high potency against FLT3 variants suggests a degree of selectivity. Flt3-IN-3, a closely related compound, demonstrates potent inhibition of wild-type FLT3 and the D835Y mutant with IC50 values of 13 nM and 8 nM, respectively.[1] It also effectively suppresses the proliferation of FLT3-ITD-positive cell lines (MV4-11 and MOLM-13) at low nanomolar concentrations, indicating strong on-target activity.[1]
To contextualize the potential selectivity of this compound, this guide contrasts it with two well-characterized FLT3 inhibitors: Quizartinib (AC220), a highly selective second-generation inhibitor, and Sorafenib, a multi-kinase inhibitor.
Comparative Kinase Inhibition Profile
The following table summarizes the known kinase inhibition profiles of this compound, Quizartinib, and Sorafenib. The data highlights the differences between a highly selective and a multi-targeted inhibitor.
| Kinase Target | This compound (IC50/Kd) | Quizartinib (AC220) (Kd) | Sorafenib (IC50) |
| FLT3 | Potent inhibition (nM range) [1] | 1.6 nM [2] | 59 nM [1] |
| c-KIT | Data not available | Within 10-fold of FLT3[2] | 68 nM[1] |
| PDGFRα | Data not available | Within 10-fold of FLT3[2] | 57 nM (PDGFRβ)[1] |
| PDGFRβ | Data not available | Within 10-fold of FLT3[2] | 57 nM[1] |
| RET | Data not available | Within 10-fold of FLT3[2] | Data not available |
| CSF1R | Data not available | Within 10-fold of FLT3[2] | Data not available |
| VEGFR2 | Data not available | Within 100-fold of FLT3[2] | 90 nM[1] |
| VEGFR3 | Data not available | Data not available | 20 nM[1] |
| Raf-1 | Data not available | Data not available | 6 nM[1] |
| B-Raf | Data not available | Data not available | 22 nM[1] |
Note: The data for this compound is qualitative based on available information for a closely related compound. The comparison with Quizartinib and Sorafenib illustrates the spectrum of selectivity among FLT3 inhibitors.
Experimental Protocols
To determine the off-target profile of a kinase inhibitor like this compound, a comprehensive kinase panel screening is typically performed. Below is a detailed methodology for a common approach, the radiometric kinase assay, which is considered a gold standard for its direct measurement of enzymatic activity.
Radiometric Kinase Profiling Assay (e.g., 33PanQinase® Activity Assay)
This biochemical assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase. Inhibition of the kinase results in a decreased radioactive signal from the substrate.
Materials:
-
Purified recombinant kinases
-
Specific kinase substrates (e.g., peptides, proteins)
-
[γ-33P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well or 384-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A typical screening concentration is 1 µM.
-
Reaction Setup: In each well of the reaction plate, add the following components in order:
-
Kinase reaction buffer.
-
Test inhibitor at the desired final concentration (the final DMSO concentration should be kept constant, typically ≤1%).
-
A mixture of the specific substrate and [γ-33P]ATP (the ATP concentration is usually at or near the Km for each kinase).
-
-
Initiation of Reaction: Add the purified kinase to each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time is optimized for each kinase to ensure the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Washing: The phosphocellulose membrane is washed multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP. The phosphorylated substrate remains bound to the membrane.
-
Detection: The membrane is dried, and scintillation fluid is added. The radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a DMSO control (vehicle). The results are often expressed as percent inhibition. For compounds showing significant inhibition, IC50 values are determined by fitting the data to a dose-response curve.
FLT3 Signaling Pathway
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[3] Upon binding of its ligand (FL), FLT3 dimerizes and autophosphorylates, leading to the activation of several downstream signaling cascades.[4] In AML, mutations such as internal tandem duplications (ITD) cause constitutive, ligand-independent activation of the kinase, driving uncontrolled cell growth.[2][3]
Caption: Simplified FLT3 signaling pathway and its downstream effectors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to FLT3 Kinase Domain Mutations in Response to TKI Therapy
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to F-like tyrosine kinase 3 (FLT3) inhibitors is paramount in the ongoing battle against acute myeloid leukemia (AML). This guide provides a comparative overview of resistance mutations within the FLT3 kinase domain, supported by experimental data and detailed protocols, to aid in the development of next-generation targeted therapies.
Mutations in the FLT3 receptor are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and uncontrolled cell proliferation. While FLT3 tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, their long-term success is often hampered by the emergence of drug resistance, frequently driven by secondary mutations in the FLT3 kinase domain.
This guide will delve into the landscape of these resistance mutations, comparing the activity of various FLT3 inhibitors against them. While a specific inhibitor, Flt3-IN-2, is noted as a research compound with an IC50 of less than 1 µM against FLT3, publicly available data on its specific resistance mutation profile is limited. Therefore, this guide will focus on well-characterized, clinically relevant FLT3 inhibitors to illustrate the principles of on-target resistance.
Comparative Efficacy of FLT3 Inhibitors Against Resistance Mutations
The response of FLT3 inhibitors to kinase domain mutations is largely dictated by their classification as Type I or Type II inhibitors. Type I inhibitors bind to the active "DFG-in" conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation. This fundamental difference in binding mode significantly influences their susceptibility to resistance mutations.
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several key FLT3 inhibitors against wild-type FLT3 and common resistance mutations. This data, compiled from various preclinical studies, highlights the differential sensitivity of these agents.
| Inhibitor | Type | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) | FLT3-F691L IC50 (nM) |
| Gilteritinib | Type I | ~1 | ~1 | ~10-50 |
| Crenolanib | Type I | ~5 | ~20 | >1000 |
| Midostaurin | Type I | ~10 | ~50 | >1000 |
| Quizartinib | Type II | ~1 | >1000 | ~100-500 |
| Sorafenib | Type II | ~20 | >5000 | >1000 |
Note: IC50 values are approximate and can vary based on the specific cell line and assay conditions. Data is aggregated from multiple preclinical studies.
Mechanisms of Resistance and Signaling Pathways
The development of resistance to FLT3 inhibitors can be broadly categorized into on-target and off-target mechanisms. On-target resistance involves the acquisition of secondary mutations within the FLT3 gene itself, which either sterically hinder drug binding or shift the conformational equilibrium of the kinase to favor a drug-resistant state. Off-target resistance, conversely, involves the activation of bypass signaling pathways that render the cells independent of FLT3 signaling for survival and proliferation.
On-Target Resistance: The Role of Kinase Domain Mutations
Key mutations within the FLT3 kinase domain that confer resistance include:
-
D835 Mutations: Located in the activation loop, mutations at the D835 residue (e.g., D835Y) stabilize the active "DFG-in" conformation of the kinase. This renders Type II inhibitors, which require the "DFG-out" conformation for binding, largely ineffective. Type I inhibitors generally retain activity against D835 mutants.
-
F691L "Gatekeeper" Mutation: The F691 residue acts as a "gatekeeper" at the entrance of the ATP-binding pocket. The substitution to a bulkier leucine residue (F691L) can sterically clash with both Type I and Type II inhibitors, leading to broad-spectrum resistance.
FLT3 Signaling and Resistance Pathways
The following diagrams illustrate the core FLT3 signaling pathway, the differential binding of inhibitor types, and the mechanisms of resistance.
Experimental Protocols
Reproducible and standardized experimental methods are critical for comparing the efficacy of different inhibitors and understanding resistance. Below are summaries of key experimental protocols.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against wild-type or mutant FLT3 kinase.
Methodology:
-
Reagents: Recombinant human FLT3 kinase (wild-type or mutant), biotinylated peptide substrate, ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), and test inhibitor.
-
Procedure:
-
A dilution series of the test inhibitor is prepared in the kinase reaction buffer.
-
The FLT3 kinase and the peptide substrate are incubated with the inhibitor for a defined period (e.g., 20-30 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a LanthaScreen™ Eu Kinase Binding Assay, which measures FRET, or an ADP-Glo™ Kinase Assay, which measures ADP production via a luciferase-based reaction.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability/Proliferation Assay
Objective: To assess the cytotoxic or cytostatic effect of an inhibitor on leukemia cells expressing different FLT3 variants.
Methodology:
-
Cell Lines: Murine pro-B Ba/F3 cells engineered to express human FLT3-ITD or specific resistance mutations, or human AML cell lines endogenously expressing FLT3 mutations (e.g., MV4-11, MOLM-13).
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density.
-
A serial dilution of the test inhibitor is added to the wells.
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Cell viability is measured using a colorimetric or luminescent assay, such as the MTT assay (measures mitochondrial reductase activity) or CellTiter-Glo® Luminescent Cell Viability Assay (measures intracellular ATP).
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell viability relative to an untreated control against the logarithm of the inhibitor concentration.
Western Blot Analysis of FLT3 Phosphorylation
Objective: To confirm the on-target activity of an inhibitor by assessing the phosphorylation status of FLT3 and its downstream signaling proteins in whole cells.
Methodology:
-
Sample Preparation:
-
Leukemia cells are treated with various concentrations of the inhibitor for a defined time (e.g., 1-4 hours).
-
Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
-
Procedure:
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated FLT3 (e.g., anti-p-FLT3 Tyr591).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is often stripped and re-probed with an antibody for total FLT3 as a loading control.
-
-
Data Analysis: The intensity of the p-FLT3 bands is quantified and normalized to the total FLT3 bands to determine the dose-dependent inhibition of FLT3 phosphorylation.
Conclusion
The development of resistance to FLT3 inhibitors through kinase domain mutations remains a significant clinical challenge. A thorough understanding of the differential effects of these mutations on various classes of inhibitors is essential for the rational design of novel therapeutics and the development of effective treatment strategies. The comparative data and standardized protocols presented in this guide are intended to serve as a valuable resource for the research community dedicated to overcoming resistance and improving outcomes for patients with FLT3-mutated AML.
A Comparative In Vitro Analysis of Flt3-IN-2 and Midostaurin for FLT3-Targeted Leukemia Research
A detailed guide for researchers, scientists, and drug development professionals on the in vitro characteristics of two FMS-like tyrosine kinase 3 (FLT3) inhibitors. This document provides a comparative overview of Flt3-IN-2 and the well-characterized, multi-kinase inhibitor midostaurin, with a focus on their activity against FLT3, a critical target in acute myeloid leukemia (AML). While extensive data is available for midostaurin, information on this compound is limited in the public domain, and this guide reflects the current state of available knowledge.
Introduction to FLT3 Inhibition in AML
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[1][2][3] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and contributing to a poor prognosis.[1][3] Consequently, FLT3 has emerged as a key therapeutic target for the development of small molecule inhibitors.
Midostaurin (formerly PKC412) is a multi-targeted kinase inhibitor that was the first FLT3 inhibitor approved for the treatment of newly diagnosed FLT3-mutated AML in combination with chemotherapy.[4][5][6] Its broad-spectrum activity targets not only FLT3 but also other kinases such as KIT, PDGFR, VEGFR, and members of the protein kinase C (PKC) family.[7][8] this compound is another commercially available small molecule inhibitor of FLT3, though it is less extensively characterized in the scientific literature. This guide aims to provide a side-by-side comparison of these two compounds based on available in vitro data.
Data Presentation: Biochemical and Cellular Activity
The following tables summarize the available quantitative data for this compound and midostaurin. It is important to note the disparity in the depth of publicly available data for these two compounds.
Table 1: Biochemical Kinase Inhibition
| Inhibitor | Target Kinase | IC50 (nM) | Data Source |
| This compound | FLT3 | < 1000 | Generic Supplier Data |
| FLT3-ITD | Data Not Available | ||
| FLT3-TKD (D835Y) | Data Not Available | ||
| Other Kinases | Data Not Available | ||
| Midostaurin | FLT3 (Wild-Type) | ~10 | [3] |
| FLT3-ITD | ~10 | [3] | |
| FLT3-TKD (D835Y) | Potent Inhibition | [9] | |
| SYK | 20.8 | [4] | |
| PKCα/β/γ | 80-500 | [7] | |
| c-Kit | 80-500 | [7] | |
| VEGFR2 | 80-500 | [7] | |
| PDGFRβ | 80-500 | [7] |
Table 2: Cellular Activity in FLT3-Mutant AML Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Data Source |
| This compound | MV4-11 (FLT3-ITD) | Proliferation/Viability | Data Not Available | |
| MOLM-13 (FLT3-ITD) | Proliferation/Viability | Data Not Available | ||
| MV4-11 (FLT3-ITD) | Apoptosis | Data Not Available | ||
| MOLM-13 (FLT3-ITD) | Apoptosis | Data Not Available | ||
| Midostaurin | MV4-11 (FLT3-ITD) | Proliferation/Viability | 12 - 15.09 | [2][7] |
| MOLM-13 (FLT3-ITD) | Proliferation/Viability | 4.7 - 29.41 | [2][7] | |
| MV4-11 (FLT3-ITD) | Apoptosis | Induction Observed at 20 nM | [1][10] | |
| MOLM-13 (FLT3-ITD) | Apoptosis | Induction Observed at 20 nM | [1][10] |
Signaling Pathways and Experimental Workflows
Visualizing the targeted signaling pathway and the experimental procedures used to evaluate these inhibitors is crucial for understanding their mechanism of action and for designing further studies.
Caption: FLT3 signaling pathway in AML.
References
- 1. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actin cytoskeleton deregulation confers midostaurin resistance in FLT3-mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Midostaurin: A Multiple Tyrosine Kinases Inhibitor in Acute Myeloid Leukemia and Systemic Mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Midostaurin, a Natural Product-Derived Kinase Inhibitor Recently Approved for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
A Head-to-Head Comparison of Flt3-IN-2 and Crenolanib for FLT3-Mutated Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two FMS-like tyrosine kinase 3 (FLT3) inhibitors: Flt3-IN-2 and crenolanib. This document summarizes their mechanisms of action, target specificities, and preclinical efficacy, supported by available experimental data.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and are associated with a poor prognosis. This has made FLT3 a key therapeutic target in AML.
This guide focuses on a head-to-head comparison of this compound, a lesser-known research compound, and crenolanib, a well-characterized clinical-stage FLT3 inhibitor.
Overview of this compound and Crenolanib
Crenolanib , on the other hand, is a potent, orally bioavailable benzimidazole-based Type I FLT3 tyrosine kinase inhibitor (TKI).[1] As a Type I inhibitor, it binds to the active conformation of the FLT3 kinase.[1] A significant advantage of crenolanib is its potent activity against both FLT3-ITD and clinically relevant FLT3-TKD mutations, including the D835 substitution, which is a common mechanism of resistance to Type II FLT3 inhibitors like quizartinib.[2][3] Furthermore, crenolanib is highly selective for FLT3 and platelet-derived growth factor receptors (PDGFR) while notably sparing the c-KIT kinase, which may translate to a more favorable safety profile with reduced myelosuppression.[4][5]
Quantitative Performance Data
Due to the limited public data on this compound, a direct quantitative comparison is challenging. The available data for both compounds are summarized below.
| Parameter | This compound | Crenolanib |
| CAS Number | 923562-23-6 | 670220-88-9 (Besylate salt) |
| Molecular Formula | C21H16ClF3N4 | C26H25N5O2 |
| Molecular Weight | 416.83 g/mol | 455.51 g/mol |
| Inhibitor Type | Not Publicly Available | Type I |
| FLT3 IC50 | < 1 μM[6][7][8][9] | ~2 nM (autophosphorylation)[2] |
Crenolanib: In Vitro Efficacy Data
The following tables provide a more detailed look at the in vitro activity of crenolanib against various FLT3 mutations and in different AML cell lines.
Table 1: Crenolanib Activity Against FLT3 Mutations
| FLT3 Mutant | IC50 (nM) | Cell Line/Assay | Reference |
| FLT3-ITD | 1.3 | TF-1 (inhibition of phosphorylation) | [10] |
| FLT3-D835Y | 8.8 | Ba/F3 (inhibition of phosphorylation) | [10][11] |
| FLT3-D835F | More potent than quizartinib | Ba/F3 | [2] |
| FLT3-D835V | More potent than quizartinib | Ba/F3 | [2] |
| FLT3-ITD/F691L | Mildly reduced sensitivity | Ba/F3 | [11] |
Table 2: Crenolanib Cytotoxicity in FLT3-ITD Positive AML Cell Lines
| Cell Line | IC50 (nM) | Assay | Reference |
| MOLM-14 | 7 | MTT Assay | [10][11] |
| MV4-11 | 8 | MTT Assay | [10][11] |
| MOLM-13 | 4.9 | Cell Viability Assay | [10] |
Mechanism of Action and Signaling Pathways
Crenolanib, as a Type I inhibitor, binds to the ATP-binding pocket of the FLT3 kinase when it is in its active "DFG-in" conformation. This binding prevents the autophosphorylation of the kinase, thereby blocking the downstream signaling pathways that are constitutively activated by FLT3 mutations. These pathways include the STAT5, RAS/MAPK, and PI3K/AKT pathways, which are critical for the proliferation and survival of leukemic cells.
The specific binding mode of this compound (Type I or Type II) is not publicly documented. A Type II inhibitor, in contrast, would bind to the inactive "DFG-out" conformation of the kinase.
Below is a diagram illustrating the FLT3 signaling pathway and the point of intervention for a Type I inhibitor like crenolanib.
References
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crenolanib is active against models of drug-resistant FLT3-ITD-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. This compound 5 mg – Biotech Hub Africa [biotechhubafrica.co.za]
- 7. This compound, MedChemExpress 50 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.co.uk]
- 8. mybiosource.com [mybiosource.com]
- 9. This compound from MedChemExpress | Labcompare.com [labcompare.com]
- 10. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Validating Flt3-IN-2 Induced Apoptosis: A Comparative Guide to Caspase Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the apoptotic pathway induced by the novel Flt3 inhibitor, Flt3-IN-2. By comparing its performance with established Flt3 inhibitors, researchers can effectively characterize its mechanism of action and preclinical potential. This guide details the underlying signaling pathways, provides robust experimental protocols for assessing caspase activation, and presents comparative data for benchmark Flt3 inhibitors.
Introduction: Flt3 Inhibition and Apoptosis in Acute Myeloid Leukemia (AML)
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[2] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and inhibiting apoptosis.[3]
FLT3 inhibitors are a class of targeted therapies designed to block the aberrant signaling from mutated FLT3, thereby inducing programmed cell death (apoptosis) in leukemic cells.[1] A key mechanism of action for these inhibitors is the activation of the intrinsic apoptotic pathway, which culminates in the activation of a cascade of cysteine-aspartic proteases known as caspases. Validating the activation of this caspase cascade is therefore a critical step in the preclinical assessment of any new FLT3 inhibitor, such as the hypothetical this compound.
The FLT3-ITD Signaling Pathway and Induction of Apoptosis
In FLT3-ITD positive AML, the constitutively active receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This triggers a cascade of pro-survival and proliferative signals, primarily through the PI3K/AKT, RAS/MAPK, and STAT5 pathways. These pathways collectively upregulate anti-apoptotic proteins like Mcl-1 and Bcl-XL and downregulate pro-apoptotic proteins, thereby preventing apoptosis and promoting leukemic cell survival.
FLT3 inhibitors, including our compound of interest this compound, physically block the ATP-binding site of the FLT3 kinase domain. This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling. The abrogation of these pro-survival signals leads to a shift in the balance of pro- and anti-apoptotic proteins, favoring the initiation of the intrinsic apoptotic pathway. This results in the activation of initiator caspases (e.g., Caspase-9) and subsequently, executioner caspases like Caspase-3. Activated Caspase-3 then cleaves a host of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the morphological and biochemical hallmarks of apoptosis.[4]
Caption: FLT3-ITD signaling and its inhibition by this compound to induce apoptosis.
Experimental Protocols for Validating Caspase Activation
To rigorously validate that this compound induces apoptosis via caspase activation, two key experiments are recommended: Western Blotting for cleaved caspase-3 and PARP, and a colorimetric caspase-3 activity assay.
Western Blotting for Cleaved Caspase-3 and Cleaved PARP
This method provides qualitative and semi-quantitative evidence of the activation of caspase-3 and the cleavage of its substrate, PARP.
Protocol:
-
Cell Culture and Treatment:
-
Culture FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media.
-
Treat cells with varying concentrations of this compound (and control inhibitors) for a specified time course (e.g., 24, 48 hours). Include a vehicle-only control.
-
-
Protein Extraction:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 (Asp175) and cleaved PARP (Asp214) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. The appearance of bands corresponding to the molecular weights of cleaved caspase-3 (17/19 kDa) and cleaved PARP (89 kDa) indicates caspase activation.
-
Colorimetric Caspase-3 Activity Assay
This assay provides a quantitative measure of caspase-3 activity in cell lysates.
Protocol:
-
Cell Culture and Lysate Preparation:
-
Culture and treat cells as described in the Western Blotting protocol.
-
Harvest approximately 2-5 x 10^6 cells per sample.
-
Resuspend cells in a chilled cell lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Measure the protein concentration of the lysates.
-
-
Caspase Activity Assay:
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Prepare a reaction mixture containing a colorimetric caspase-3 substrate (e.g., DEVD-pNA).
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of pNA released, which indicates the level of caspase-3 activity.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.
-
Experimental Workflow and Comparative Logic
The validation of a new FLT3 inhibitor like this compound involves a systematic workflow to characterize its apoptotic activity and compare it against known standards.
Caption: General workflow for validating Flt3 inhibitor-induced apoptosis.
A logical framework for comparing this compound to other inhibitors involves assessing its potency and efficacy in inducing caspase-dependent apoptosis.
Caption: Logic for comparing a novel FLT3 inhibitor to benchmarks.
Comparative Performance of Established FLT3 Inhibitors
The following table summarizes the reported apoptotic effects of several well-characterized FLT3 inhibitors in common FLT3-ITD positive AML cell lines. This data serves as a benchmark for evaluating the performance of this compound.
| Inhibitor | Cell Line | Assay | Key Findings | Reference |
| Quizartinib | MV4-11 | Apoptosis (Annexin V) | IC50 for apoptosis induction: 1-2 nM.[4] 5 nM induced apoptosis in 83.00% of cells.[4] | [4] |
| MOLM-13 | Apoptosis (Annexin V) | 5 nM induced apoptosis in 45.73% of cells.[4] | [4] | |
| Gilteritinib | MV4-11 | Apoptosis (Annexin V) | 10 nM induced a significant increase in Annexin V positive cells after 48h.[5] | [5] |
| MOLM-13 | Apoptosis (Annexin V) | 30 nM and 100 nM induced 32.0% and 52.4% apoptosis, respectively, after 48h.[1] | [1] | |
| Sorafenib | MV4-11 | Apoptosis (Annexin V) | Potently induces apoptosis.[6] | [6] |
| MOLM-13 | Cell Proliferation | IC50 for proliferation inhibition: ~10 nM.[7] | [7] | |
| Midostaurin | MV4-11 | Apoptosis (Annexin V) | Induces apoptosis; synergistic with other agents.[8] | [8] |
| MOLM-13 | Cell Viability | IC50 for viability: 29.41 nM in sensitive cells.[9] | [9] |
Note: IC50 values and apoptosis percentages can vary depending on the specific experimental conditions (e.g., treatment duration, assay method). The data presented here is for comparative purposes.
Conclusion
Validating the induction of caspase-dependent apoptosis is a cornerstone in the preclinical development of novel FLT3 inhibitors like this compound. By employing the detailed experimental protocols and comparative framework outlined in this guide, researchers can systematically characterize the compound's mechanism of action. A successful demonstration of potent and efficient caspase activation, comparable or superior to established inhibitors, would provide strong evidence for the therapeutic potential of this compound in FLT3-mutated AML.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. researchgate.net [researchgate.net]
- 8. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Actin cytoskeleton deregulation confers midostaurin resistance in FLT3-mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Flt3-IN-2: A Guide for Laboratory Personnel
Fms-like tyrosine kinase 3 (FLT3) inhibitors, such as Flt3-IN-2, are pivotal in acute myeloid leukemia (AML) research.[1][2] Constitutive activation of FLT3 through mutations leads to the activation of downstream signaling pathways like PI3K/AKT, RAS/MAPK, and STAT5, promoting cancer cell proliferation and survival.[2][3][4] The handling and disposal of chemical compounds used in this research, including this compound, require strict adherence to safety protocols to protect both laboratory personnel and the environment. This guide provides essential information on the proper disposal procedures for this compound, in line with general laboratory hazardous waste management principles.
Chemical and Safety Data for this compound
A thorough understanding of the chemical properties and hazards associated with this compound is the first step toward safe handling and disposal. This information is summarized in the table below.
| Property | Value |
| Chemical Name | 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-2-pyridinamine |
| CAS Number | 923562-23-6 |
| Molecular Formula | C₂₁H₁₆ClF₃N₄ |
| Molecular Weight | 416.83 g/mol |
| Hazard Classification | Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[5] Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[5] Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[5] |
| Storage | Store at -20°C as a powder or -80°C in solvent.[5] |
Standard Operating Procedure for the Disposal of this compound
The following step-by-step protocol should be followed for the proper disposal of this compound and its associated waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused powder, contaminated weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[6][7]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions and experimental media, in a separate, leak-proof hazardous waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams. For example, keep acidic and basic waste separate, and do not mix with oxidizers.[8]
-
Aqueous and organic solvent waste should be collected in separate containers.[9]
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
3. Waste Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[6]
-
The label must include the full chemical name ("this compound"), the concentration, and the primary hazard(s) (e.g., "Toxic," "Aquatic Hazard").[7]
-
Indicate the accumulation start date on the label.[9]
4. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[6]
-
Ensure containers are kept closed at all times, except when adding waste.[6][9]
-
Provide secondary containment for liquid waste containers to prevent spills.[8]
5. Disposal Procedure:
-
Do not dispose of this compound down the drain or in the regular trash.[10] This compound is very toxic to aquatic life, and improper disposal can have long-lasting environmental effects.[5]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[6]
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[7] Disposal will typically be through incineration at an approved waste disposal plant.[5][11]
6. Spill Management:
-
In case of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.
-
Collect the contaminated absorbent material and place it in the designated solid hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution.
-
Report the spill to your laboratory supervisor and EHS office.
FLT3 Signaling Pathway in AML
This compound exerts its therapeutic effect by inhibiting the Fms-like tyrosine kinase 3 (FLT3) receptor. In many cases of acute myeloid leukemia (AML), mutations in the FLT3 gene lead to the constitutive activation of the receptor, which in turn activates several downstream signaling pathways that promote the proliferation and survival of leukemic cells. The diagram below illustrates the major signaling cascades activated by mutant FLT3.
Caption: Downstream signaling pathways activated by mutant FLT3 in AML.
References
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STK321130(this compound)|923562-23-6|MSDS [dcchemicals.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
